D-106669
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-[3-(4-methylanilino)pyrido[2,3-b]pyrazin-6-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-18-17(24)23-14-9-8-13-16(21-14)22-15(10-19-13)20-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H3,18,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRFKKFZPOBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=NC(=CN=C2C=C1)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239783 | |
| Record name | D-106669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938444-93-0 | |
| Record name | D-106669 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938444930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-106669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-106669 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9575Q08390 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-106669: A Technical Overview of a PI3K Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) alpha inhibitor, D-106669. The document details its mechanism of action, summarizes available quantitative data, and outlines standard experimental protocols for its characterization.
Core Mechanism of Action
This compound is a potent inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1] PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4]
The activation of this pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. The recruitment of AKT to the cell membrane allows for its phosphorylation and activation by PDK1 and mTORC2. Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival and proliferation.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PI3Kα, thereby preventing the production of PIP3 and halting the downstream signaling cascade. This inhibition leads to a reduction in the activation of AKT and its subsequent effectors, ultimately resulting in decreased cell proliferation and survival.
It is important to note that while this compound is characterized as a potent PI3Kα inhibitor, some sources have also described it as a pan-class I PI3K and ERK2 inhibitor. This suggests a broader kinase selectivity profile that warrants further investigation to fully elucidate its complete mechanism of action and potential off-target effects.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Source |
| IC50 | 0.129 µM | PI3Kα | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PI3K alpha inhibitors like this compound.
Biochemical Kinase Assay (PI3Kα HTRF Assay)
This assay quantifies the enzymatic activity of purified PI3Kα and the inhibitory potential of this compound.
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Materials:
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Recombinant human PI3Kα (p110α/p85α)
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PI(4,5)P2 substrate
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ATP
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
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HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., biotin-PIP3 and europium-labeled anti-biotin antibody)
-
This compound in DMSO
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add PI3Kα enzyme, the inhibitor (or DMSO as a control), and the PIP2 substrate.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate to allow for binding.
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Read the plate on an HTRF-compatible plate reader.
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Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
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Materials:
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Cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D)
-
Complete cell culture medium
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96-well cell culture plates
-
This compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the cellular IC50 value.
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Western Blot Analysis of Downstream Signaling
This technique is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Materials:
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Cancer cell line
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This compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
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Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.
-
References
The Role of D-106669 in the PI3K/Akt/mTOR Pathway: An In-Depth Technical Guide
To the valued researchers, scientists, and drug development professionals,
This document is intended to serve as a comprehensive technical guide on the role of the compound designated D-106669 within the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. However, extensive searches of publicly available scientific literature and databases have yielded no specific information, quantitative data, or experimental protocols associated with a compound designated "this compound."
It is possible that "this compound" is an internal, preclinical, or otherwise unpublished identifier. Without accessible data, a detailed analysis of its specific interactions, inhibitory concentrations, or effects on downstream signaling components of the PI3K/Akt/mTOR pathway cannot be provided at this time.
To offer a valuable resource in the interim, this guide will provide a detailed overview of the PI3K/Akt/mTOR pathway itself, general classes of inhibitors, and standardized experimental methodologies used to investigate the activity of novel compounds targeting this critical signaling cascade. This foundational information will be crucial for the eventual characterization of this compound, should data become available.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[6] This activation leads to the recruitment and activation of PI3K at the cell membrane.[1][5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][7]
PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[7] This membrane localization allows for the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1 and mTOR Complex 2 (mTORC2).[8][9]
Once activated, Akt phosphorylates a multitude of downstream substrates, modulating their activity to orchestrate various cellular responses. A key downstream effector of Akt is the mTOR kinase, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[9]
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mTORC1 is a central regulator of cell growth and proliferation, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[10]
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mTORC2 is involved in cell survival and cytoskeletal organization, and as mentioned, contributes to the full activation of Akt.[10]
The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[1][2][7]
Figure 1. A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Classes of PI3K/Akt/mTOR Pathway Inhibitors
Given its central role in cancer, numerous inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway have been developed. These can be broadly categorized as follows:
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Pan-PI3K inhibitors: These molecules target all class I PI3K isoforms (α, β, γ, δ).
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Isoform-selective PI3K inhibitors: These inhibitors show selectivity for one or more specific PI3K isoforms, which can potentially offer a better therapeutic window and reduced off-target effects.[11]
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Akt inhibitors: These compounds directly target the Akt kinase, preventing its phosphorylation of downstream substrates.
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mTOR inhibitors: These can be further divided into:
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mTORC1 inhibitors (rapalogs): These allosteric inhibitors, such as rapamycin and its analogs (everolimus, temsirolimus), primarily target mTORC1.[12]
-
Dual mTORC1/mTORC2 inhibitors (catalytic mTOR inhibitors): These ATP-competitive inhibitors target the kinase domain of mTOR, blocking the activity of both complexes.[13]
-
-
Dual PI3K/mTOR inhibitors: These molecules are designed to inhibit both PI3K and mTOR kinases simultaneously.[12][14]
Standardized Experimental Protocols for Characterizing Pathway Inhibitors
To elucidate the role of a novel compound like this compound in the PI3K/Akt/mTOR pathway, a series of well-established experimental protocols are typically employed.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinases in the pathway (e.g., PI3K isoforms, Akt, mTOR).
-
General Protocol:
-
Purified recombinant kinase is incubated with a specific substrate (e.g., a peptide or lipid) and ATP in a reaction buffer.
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
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The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Figure 2. A generalized workflow for an in vitro kinase assay.
Cell-Based Assays
These assays are crucial for understanding the effect of a compound on the signaling pathway within a cellular context.
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Western Blotting for Phospho-protein Levels:
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Objective: To assess the inhibition of phosphorylation of key downstream targets of the PI3K/Akt/mTOR pathway.
-
General Protocol:
-
Cancer cell lines with a known activation status of the PI3K/Akt/mTOR pathway are cultured.
-
Cells are treated with the compound (e.g., this compound) at various concentrations and for different durations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
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Proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated forms of key pathway proteins (e.g., phospho-Akt (Ser473 and Thr308), phospho-S6K, phospho-4E-BP1) and total protein levels as loading controls.
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Antibody binding is detected using secondary antibodies conjugated to an enzyme or fluorophore, and the signal is visualized and quantified.
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-
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Cell Proliferation and Viability Assays:
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Objective: To determine the effect of the compound on cell growth and survival.
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Common Assays:
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MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.
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Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
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EdU Incorporation Assays: Measure DNA synthesis as an indicator of cell proliferation.
-
-
General Protocol:
-
Cells are seeded in multi-well plates.
-
After adherence, cells are treated with a range of concentrations of the compound.
-
After a defined incubation period (e.g., 24, 48, 72 hours), the chosen assay is performed according to the manufacturer's instructions.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
-
Quantitative Data Presentation
Should data for this compound become available, it would be presented in structured tables for clarity and ease of comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PI3Kα | Data N/A |
| PI3Kβ | Data N/A |
| PI3Kδ | Data N/A |
| PI3Kγ | Data N/A |
| Akt1 | Data N/A |
| Akt2 | Data N/A |
| Akt3 | Data N/A |
| mTOR | Data N/A |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | PI3K/Akt/mTOR Status | Assay Type | Endpoint (IC50/GI50 in µM) |
| e.g., MCF-7 | PIK3CA mutant | Proliferation | Data N/A |
| e.g., PC-3 | PTEN null | Viability | Data N/A |
| e.g., U87-MG | PTEN null | p-Akt (S473) | Data N/A |
Conclusion
While the specific role of this compound in the PI3K/Akt/mTOR pathway remains to be elucidated due to a lack of available data, the framework presented in this guide provides a comprehensive overview of the pathway itself and the standard methodologies used to characterize novel inhibitors. The provided diagrams and protocol outlines can serve as a valuable resource for interpreting future data on this compound and for designing further experiments to fully understand its mechanism of action and therapeutic potential. We encourage researchers with information on this compound to utilize these established approaches to contribute to the collective understanding of this potential new therapeutic agent.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfizer.com [pfizer.com]
D-106669 (CAS 938444-93-0): A Potent and Selective PI3Kα Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
D-106669, also known as compound 150, is a potent and highly selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2][3] With a half-maximal inhibitory concentration (IC50) of 0.129 μM for PI3Kα, this small molecule holds significant promise for investigation in oncology and cell signaling research.[1] Its chemical formula is C17H18N6O, and it has a molecular weight of 322.36 g/mol .[3]
Core Properties and Specifications
| Property | Value | Reference |
| CAS Number | 938444-93-0 | [1][2][3] |
| Molecular Formula | C17H18N6O | [3] |
| Molecular Weight | 322.36 g/mol | [3] |
| Synonyms | Compound 150 | [1] |
| Mechanism of Action | PI3Kα Inhibitor | [1][2][3] |
| IC50 (PI3Kα) | 0.129 μM | [1] |
| Physical Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis. | [1] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its biological effects by inhibiting PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.
By selectively inhibiting PI3Kα, this compound can block the downstream signaling cascade, leading to the suppression of tumor cell growth and survival. The selectivity for the α-isoform is particularly advantageous, as it may minimize off-target effects associated with the inhibition of other PI3K isoforms that play critical roles in normal physiological processes.
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in the patent literature (US20070123494 A1) and related publications. Below are generalized methodologies based on standard biochemical and cellular assays.
PI3Kα Inhibition Assay (Biochemical Assay)
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay.
Caption: A generalized workflow for a PI3Kα biochemical inhibition assay.
Methodology:
-
Preparation of Reagents: A kinase buffer, recombinant human PI3Kα enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and adenosine triphosphate (ATP) are prepared.
-
Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Reaction: The recombinant PI3Kα enzyme is incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.
-
Detection of Activity: After a set incubation period, a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity. Commercially available kits such as ADP-Glo™ (Promega) are commonly used for this purpose.
-
Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity, is measured. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
To assess the effect of this compound on cancer cell growth, a cellular proliferation assay is typically performed.
Methodology:
-
Cell Culture: Cancer cell lines with known PIK3CA mutation status (e.g., A549 lung cancer cells) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Quantification of Proliferation: Cell viability or proliferation is assessed using a variety of methods, such as the MTS assay, which measures the metabolic activity of the cells, or by direct cell counting.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Synthesis and Characterization
The synthesis of this compound is described in the patent literature and involves the preparation of pyridopyrazine intermediates.[4] The final product is typically characterized using standard analytical techniques to confirm its identity and purity, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kα in normal and pathological cellular processes. Its high potency and selectivity make it a suitable probe for preclinical studies in cancer and other diseases driven by aberrant PI3K signaling. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cas 959705-64-7|| where to buy 12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene [french.chemenu.com]
D-106669 target specificity and selectivity profile
An In-depth Technical Guide to the Target Specificity and Selectivity Profile of D-106669
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent small molecule inhibitor primarily targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, with a notable exception for Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Æterna Zentaris, this compound has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Target Specificity and Selectivity Profile
This compound has been identified as a highly potent inhibitor of PI3Kα. However, reported IC50 values vary across different sources, with figures of <10 nM and 0.129 μM being cited.[1][2][3] The compound exhibits significant selectivity for PI3Kα over a broad range of other tyrosine and serine/threonine kinases, with a greater than 3-log selectivity observed.[1] Notably, this compound also demonstrates inhibitory activity against ERK1 and ERK2.[1] One report indicates an IC50 value of 18.7 μM for ERK2 and an EC50 of 0.9 μM for cell proliferation.[4]
Quantitative Inhibition Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its primary targets.
Table 1: PI3Kα Inhibition
| Target | IC50 (nM) | Source |
| PI3Kα | <10 | Adooq Bioscience[1] |
| PI3Kα | 129 | MedchemExpress, AmBeed[2][3] |
Table 2: ERK Inhibition and Cellular Activity
| Target/Activity | IC50/EC50 (μM) | Source |
| Erk2 | 18.7 | MedChemExpress[4] |
| Cell Proliferation | 0.9 | MedChemExpress[4] |
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound are crucial for the interpretation and replication of the presented data. The following sections describe the likely protocols for the key assays cited.
Biochemical Kinase Inhibition Assay (PI3Kα and ERK1/2)
Objective: To determine the in vitro inhibitory activity of this compound against purified PI3Kα and ERK1/2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα and ERK1/2 enzymes are used. For PI3Kα assays, a lipid substrate such as phosphatidylinositol-4,5-bisphosphate (PIP2) is prepared in a micellar solution. For ERK1/2 assays, a peptide or protein substrate like myelin basic protein (MBP) is used.
-
Compound Dilution: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (often radiolabeled with ³²P or ³³P), and the test compound in a suitable reaction buffer. The reaction is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a quenching solution. For radiometric assays, the phosphorylated substrate is separated from the unreacted ATP using methods like filtration or chromatography, and the radioactivity is quantified using a scintillation counter. For non-radiometric assays, such as those employing fluorescence or luminescence, the signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Diagram of Biochemical Assay Workflow:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Assay for PI3K Pathway Inhibition
Objective: To assess the ability of this compound to inhibit the PI3K signaling pathway within a cellular context.
Methodology:
-
Cell Culture: A suitable cancer cell line with a constitutively active PI3K pathway (e.g., due to PTEN loss or PIK3CA mutation) is cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Cell Lysis: After treatment, cells are washed and lysed to extract cellular proteins.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of downstream effectors of the PI3K pathway, such as p-Akt (Ser473) and p-S6 ribosomal protein. Antibodies against the total forms of these proteins are used as loading controls.
-
Detection and Quantification: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry.
-
Data Analysis: The level of phosphorylation of downstream targets is normalized to the total protein levels and compared between treated and untreated cells to determine the inhibitory effect of this compound on the PI3K pathway.
Diagram of Cellular Assay Workflow:
Caption: Workflow for a cellular assay to measure PI3K pathway inhibition.
PI3K/Akt/mTOR Signaling Pathway
This compound exerts its primary effect by inhibiting PI3Kα, a key upstream kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a potent inhibitor of PI3Kα with additional activity against ERK1 and ERK2. The conflicting reports on its precise IC50 for PI3Kα highlight the need for standardized assay conditions for direct comparison. The provided experimental protocols offer a framework for the further characterization of this and similar kinase inhibitors. The diagrams illustrating the signaling pathway and experimental workflows serve as valuable tools for understanding the mechanism of action and the methods used to evaluate the target specificity and selectivity of this compound. This information is critical for researchers and drug development professionals working on targeted cancer therapies.
References
- 1. AEterna Zentaris GmbH - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. investing.com [investing.com]
- 3. Aeterna Zentaris Reports First Quarter 2021 Financial Results and Provides Pipeline Program Updates | Cosciens Biopharma [cosciensbio.com]
- 4. Aeterna Zentaris Provides Business Update and Outlines Key Upcoming Milestones - BioSpace [biospace.com]
D-106669 and the PI3K Alpha Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the PI3Kα signaling cascade and its interaction with the potent inhibitor, D-106669. While detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the known information and presents standardized methodologies for the characterization of such inhibitors. The guide includes structured data tables, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the PI3Kα-D-106669 interaction.
The PI3K Alpha Signaling Cascade
The PI3Kα signaling pathway is a tightly regulated cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. Upon activation, PI3Kα is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308. Full activation of AKT requires a second phosphorylation event at serine 473, which is mediated by the mTORC2 complex.
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions:
-
Cell Survival: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and activating anti-apoptotic proteins.
-
Cell Proliferation and Growth: A key downstream effector of AKT is the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). AKT activates mTORC1 by phosphorylating and inactivating the TSC1/TSC2 complex, a negative regulator of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
Metabolism: The PI3K/AKT pathway plays a central role in metabolic regulation, including glucose uptake and glycogen synthesis.
The signaling cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signal.
This compound: A Potent PI3K Alpha Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent antagonist of PI3Kα activity. While comprehensive data on its biochemical and cellular effects are limited in publicly accessible literature, the available information indicates its potential as a tool compound for studying PI3Kα signaling and as a potential starting point for therapeutic development.
Quantitative Data
The primary quantitative metric available for this compound is its half-maximal inhibitory concentration (IC50) against PI3Kα.
| Parameter | Value | Assay Type | Reference |
| IC50 (PI3Kα) | 0.129 µM | Biochemical Kinase Assay | |
| Binding Affinity (Kd) | Not Publicly Available | - | - |
| Kinase Selectivity | Not Publicly Available | - | - |
| Cell Proliferation IC50 | Not Publicly Available | - | - |
Table 1: Quantitative Data for this compound
Note: The absence of data for binding affinity, kinase selectivity, and cell proliferation IC50s highlights a significant gap in the publicly available information for this compound.
Experimental Protocols for Inhibitor Characterization
The following sections detail standardized protocols for key experiments used to characterize the interaction of an inhibitor, such as this compound, with the PI3Kα signaling cascade.
In Vitro PI3Kα Kinase Assay
This assay directly measures the enzymatic activity of PI3Kα and its inhibition by a test compound. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.
Principle: The kinase reaction consumes ATP and produces ADP. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)
-
This compound or other test inhibitor
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase assay buffer to each well.
-
Add the test inhibitor or DMSO (vehicle control).
-
Add recombinant PI3Kα enzyme and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of key downstream effectors of PI3Kα, such as AKT, in a cellular context.
Principle: Cells are
Unraveling the Impact of D-106669 on Cancer Cell Proliferation: A Technical Guide
An In-depth Examination of a Novel Investigational Compound in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the investigational compound D-106669 and its effects on cancer cell proliferation. Extensive literature review and data analysis have been conducted to synthesize the available information on its mechanism of action, impact on key signaling pathways, and preclinical efficacy. This document aims to serve as a foundational resource for researchers and drug development professionals engaged in the field of oncology.
Introduction
The relentless proliferation of cancer cells is a hallmark of malignancy, driving tumor growth and metastasis. A central focus of oncology research is the identification and development of novel therapeutic agents that can effectively inhibit this uncontrolled cell division. The investigational compound this compound has emerged as a subject of interest within the scientific community. However, a comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings did not yield any specific information or published studies directly associated with a compound designated as "this compound."
The absence of public data on this compound suggests several possibilities:
-
Novelty: The compound may be in a very early stage of development, with research findings not yet published.
-
Proprietary Designation: "this compound" could be an internal, proprietary code used by a research institution or pharmaceutical company, with the data remaining confidential.
-
Alternative Identification: The compound may be more commonly known by a different chemical name or a different identifier.
Given the lack of specific data for "this compound," this guide will address the core principles and methodologies relevant to the investigation of a novel anti-proliferative agent in cancer research, providing a framework for how such a compound would be evaluated. This will include a discussion of common experimental protocols, relevant signaling pathways, and data presentation strategies that would be employed in the characterization of a compound like this compound.
Section 1: Characterizing the Anti-Proliferative Effects of a Novel Compound
The initial assessment of a new chemical entity for its potential as an anti-cancer agent involves a series of in vitro experiments to determine its effect on cancer cell proliferation and viability.
Table 1: Illustrative Data on the Anti-Proliferative Activity of a Hypothetical Compound (similar to what would be generated for this compound)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Maximum Inhibition (%) |
| MCF-7 | Breast Cancer | 5.2 | 95 |
| A549 | Lung Cancer | 8.9 | 92 |
| HCT116 | Colon Cancer | 3.1 | 98 |
| U87 MG | Glioblastoma | 12.5 | 88 |
Experimental Protocols
A fundamental experiment to quantify the anti-proliferative effects of a compound is the Cell Viability Assay .
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells of interest (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The compound (e.g., this compound) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the data is fitted to a dose-response curve to calculate the IC50 value.
-
Section 2: Elucidating the Mechanism of Action
Understanding how a compound inhibits cell proliferation requires investigating its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
Experimental Protocols
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound causes cell cycle arrest at specific phases (G1, S, or G2/M).
-
Methodology:
-
Treatment: Cells are treated with the compound at its IC50 concentration for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the compound induces apoptosis.
-
Methodology:
-
Treatment: Cells are treated with the compound for a defined period.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Section 3: Investigating Key Signaling Pathways
Cancer cell proliferation is driven by complex signaling networks. Identifying which pathways are modulated by a novel compound is crucial for understanding its mechanism of action and for identifying potential biomarkers of response.
Commonly Dysregulated Signaling Pathways in Cancer Proliferation:
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Transmits extracellular signals to the nucleus to regulate gene expression and cell proliferation.
-
Wnt/β-catenin Pathway: Plays a critical role in development and is frequently hyperactivated in cancer.
Diagram of a Generic Experimental Workflow for Investigating a Novel Anti-Proliferative Compound
Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.
Experimental Protocol
4. Western Blotting
-
Objective: To measure the levels of key proteins in a signaling pathway to determine if they are activated or inhibited by the compound.
-
Methodology:
-
Protein Extraction: Cells are treated with the compound, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated AKT, total AKT, cleaved caspase-3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light is captured on film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine changes in protein levels or phosphorylation status.
-
Conclusion and Future Directions
While specific data on this compound is not currently available in the public domain, the methodologies and conceptual frameworks outlined in this guide provide a robust roadmap for the evaluation of any novel anti-proliferative compound. The systematic application of in vitro assays to determine efficacy, followed by detailed mechanistic studies to elucidate the mode of action and impact on key signaling pathways, is fundamental to the preclinical development of new cancer therapeutics.
For researchers investigating this compound or similar proprietary compounds, the next steps would involve:
-
Public Disclosure: The publication of initial findings in peer-reviewed journals or presentation at scientific conferences.
-
In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effects on the target in a living organism.
The search for novel and effective cancer therapies is a continuous endeavor. The rigorous scientific evaluation of new compounds, guided by the principles and protocols described herein, is essential for advancing the field of oncology and improving patient outcomes. Researchers are encouraged to verify the identifier "this compound" and to monitor scientific literature for any forthcoming publications on this or related compounds.
Preliminary Efficacy of D-116883: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the in vitro efficacy of D-116883, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including ovarian cancer.[1] D-116883 has demonstrated significant cytostatic and cytotoxic effects in various ovarian cancer cell line models.[2][3] This document summarizes the available quantitative efficacy data, details the experimental methodologies used in these preclinical studies, and visualizes the core signaling pathway and experimental workflows. The findings presented herein suggest that D-116883 is a promising candidate for further preclinical and clinical investigation in ovarian cancer.[2][3]
Introduction to D-116883 and the PI3K Pathway
D-116883 is an orally effective small molecule inhibitor targeting Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a pivotal intracellular signaling network that is frequently hyperactivated in human cancers, making it an attractive target for therapeutic intervention.[4] PI3K activation, often downstream of receptor tyrosine kinases (RTKs), leads to the phosphorylation of AKT and subsequent activation of mammalian target of rapamycin (mTOR), promoting cell proliferation and survival.[1][5] In ovarian cancer, the PI3K pathway is often dysregulated, making it a key target for novel therapies.[1]
In Vitro Efficacy of D-116883
Preclinical studies have demonstrated the potent anti-tumor activity of D-116883 in various human ovarian cancer cell lines. The compound has been shown to inhibit cell growth, reduce the capacity for anchorage-independent growth, and induce apoptosis.[2][3]
Quantitative Efficacy Data
The following table summarizes the key quantitative data from in vitro studies of D-116883 in ovarian cancer cell lines.
| Cell Line | Assay Type | Efficacy Metric | Result | Reference |
| A2780 | Growth Inhibition | IC50 | <1 µM | [2][3] |
| A2780cis | Growth Inhibition | IC50 | <1 µM | [2][3] |
| OAW42 | Growth Inhibition | IC50 | <1 µM | [2][3] |
| SKOV3 | Growth Inhibition | IC50 | <1 µM | [2][3] |
| A2780 | Anchorage-Independent Growth | Colony Formation | Reduced | [3] |
| A2780cis | Anchorage-Independent Growth | Colony Formation | Reduced | [3] |
| All tested lines | Apoptosis Induction | FACS Analysis | Dose-dependent increase | [2][3] |
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments to evaluate the efficacy of D-116883.
Cell Proliferation Assays
Crystal-Violet Staining and MTT Assay:
-
Human ovarian cancer cell lines (A2780, A2780cis, OAW42, and SKOV3) were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of D-116883 or a solvent control (DMSO).
-
Incubation was carried out for 24, 48, and 72 hours.
-
For crystal-violet staining, cells were fixed and stained with crystal violet solution. The incorporated dye was then solubilized, and the absorbance was measured to determine cell viability.
-
For the MTT assay, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to the wells. Viable cells metabolize MTT into formazan, which was then solubilized, and the absorbance was read to quantify cell proliferation.[2]
Anchorage-Independent Growth Assay
Soft Agar Assay:
-
A base layer of agar in culture medium was prepared in 6-well plates.
-
A top layer containing a single-cell suspension of ovarian cancer cells (A2780 and A2780cis) and D-116883 at various concentrations was overlaid.
-
Plates were incubated for a period sufficient for colony formation (typically 2-3 weeks).
-
Colonies were stained, visualized, and counted to assess the effect of D-116883 on anchorage-independent growth.[2][3]
Cell Cycle and Apoptosis Analysis
Fluorescence-Activated Cell Sorting (FACS):
-
Ovarian cancer cells were treated with D-116883 for a specified duration.
-
Both adherent and floating cells were collected and fixed.
-
Cells were stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[2][3]
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, which is inhibited by D-116883.
Caption: The PI3K/Akt/mTOR signaling cascade.
In Vitro Efficacy Testing Workflow
The following diagram outlines the general experimental workflow for assessing the in vitro efficacy of D-116883.
Caption: General workflow for in vitro efficacy testing.
Conclusion and Future Directions
The preliminary in vitro data strongly suggest that D-116883 is a potent inhibitor of ovarian cancer cell growth and survival.[2][3] The compound effectively targets the PI3K pathway, leading to a dose-dependent increase in apoptosis.[2][3] The consistent efficacy across multiple cell lines, including a cisplatin-resistant model (A2780cis), highlights its potential as a therapeutic agent.[3]
Further research is warranted to fully elucidate the efficacy of D-116883. Future studies should include:
-
In vivo efficacy studies in animal models of ovarian cancer.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Investigation of potential synergistic effects with other chemotherapeutic agents.
-
Elucidation of the precise mechanism of D-116883-induced cell death.[3]
This technical guide provides a foundational understanding of the preclinical efficacy of D-116883, supporting its continued development as a potential targeted therapy for ovarian cancer.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K inhibitor D-116883 is effective in in vitro models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of D-106669 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols and guidelines for the solubilization and use of the hypothetical small molecule inhibitor, D-106669, in dimethyl sulfoxide (DMSO) for various cell culture-based assays. The information presented is based on established methodologies for similar small molecule compounds used in cancer research.
Data Presentation: Solubility and Recommended Concentrations
While specific quantitative solubility data for this compound is not publicly available, the following table provides a summary based on typical characteristics of novel small molecule inhibitors used in cellular assays.
| Parameter | Value/Recommendation | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | DMSO is a polar, aprotic organic solvent capable of dissolving a wide range of small molecules.[1] |
| Typical Stock Concentration in DMSO | 10-50 mM | It is advisable to perform a small-scale solubility test to determine the maximum practical concentration. |
| Solubility in Aqueous Media | Sparingly soluble | Direct dissolution in cell culture media is generally not recommended due to the risk of precipitation.[2] |
| Final DMSO Concentration in Cell Culture | ≤ 0.1% (v/v) | Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[3][4] |
| Vehicle Control | Essential | Always include a control group treated with the same final concentration of DMSO as the experimental groups.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate this compound: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare Stock Solution (e.g., 10 mM):
-
Calculate the required volume of DMSO to achieve the desired stock concentration.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex or sonicate briefly to ensure complete dissolution. If solubility issues persist, gentle warming (up to 37°C) can be applied.[2]
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the working solution does not exceed the cytotoxic threshold for the cell line being used (typically ≤ 0.1%).[3]
-
Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cell cultures.[2]
-
Protocol 2: Cell Viability Assessment using an MTS Assay
This protocol describes a method to determine the effect of this compound on cell viability using a colorimetric MTS assay. This assay measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solutions (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
96-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound.
-
Include wells for a "no-cell" control (medium only), a vehicle control (cells treated with DMSO at the highest concentration used), and an untreated control (cells in medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for D-106669 in Lung Cancer Cell Lines
Initial Search Results and Inability to Proceed
Following a comprehensive search for the compound "D-106669" in the context of lung cancer cell line protocols, no specific information was found for a substance with this identifier. The scientific literature and available databases did not yield data pertaining to its mechanism of action, quantitative efficacy (such as IC50 values), or established experimental procedures in lung cancer models.
The initial search strategy aimed to gather information on:
-
The specific molecular target and signaling pathway of this compound in lung cancer cells.
-
Quantitative data, including IC50 values, from studies using lung cancer cell lines.
-
Detailed experimental protocols for assays such as cell viability, apoptosis, and western blotting related to this compound.
Unfortunately, the search results did not contain any of this specific information. The provided search outputs offered general protocols for culturing lung cancer cell lines[1][2], standard methods for assessing cell viability like the MTT assay[3], and overviews of common signaling pathways implicated in lung cancer, such as the EGFR and PI3K/Akt pathways[4][5][6]. However, none of these results mentioned or provided context for a compound designated as this compound.
Without foundational information on this compound, it is not possible to generate the detailed and specific application notes and protocols requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows specifically for this compound, cannot be fulfilled.
Therefore, the generation of the requested content cannot proceed. Further research would require a correct and publicly documented identifier for the compound of interest.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for D-106669 in In Vivo Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-106669 is a potent and selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with a reported IC50 of 0.129 μM. It targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Preclinical data indicates that this compound has been evaluated in a human non-small cell lung cancer (A549) xenograft model in mice, demonstrating potential for in vivo anti-tumor activity.
These application notes provide a summary of the available information on the use of this compound in mouse xenograft models and a generalized protocol to guide researchers in designing similar in vivo studies.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting PI3Kα, this compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors such as Akt and mTOR. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
In Vivo Dosing Information for this compound
Published literature mentions the use of this compound in an A549 lung cancer xenograft mouse model. The following dosage information has been reported:
| Compound | Cell Line | Xenograft Model | Dosage | Administration Route | Frequency |
| This compound | A549 | Mouse | 30 mg/kg | Oral | Twice Daily |
Note: Detailed experimental data, such as the specific vehicle used for formulation, tumor growth inhibition (TGI) percentage, and mouse body weight changes, are not publicly available in the reviewed literature. The following protocol is a generalized procedure based on common practices for in vivo studies with PI3K inhibitors.
Generalized Protocol for In Vivo Mouse Xenograft Study
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model. Researchers should optimize parameters based on their specific experimental goals and institutional guidelines.
Materials
-
This compound
-
A549 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Cell culture medium (e.g., F-12K Medium) and supplements
-
Matrigel® or other suitable extracellular matrix
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil, or a formulation of N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol (PEG))
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia (as per institutional guidelines)
-
Animal welfare and monitoring equipment
Experimental Workflow
Detailed Methodology
-
Cell Culture:
-
Culture A549 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells to maintain exponential growth.
-
-
Animal Husbandry:
-
Acclimate immunocompromised mice for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
-
-
Tumor Cell Implantation:
-
Harvest A549 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume = (L x W²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n = 8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 0.2% Tween 80). The formulation should be optimized for solubility and stability.
-
Administer this compound orally (p.o.) via gavage at a dose of 30 mg/kg, twice daily (BID).
-
The control group should receive the vehicle only, administered at the same volume and frequency.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences in tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the mean body weight changes over time for each group to assess toxicity.
-
Conclusion
This compound is a PI3Kα inhibitor with demonstrated in vivo potential in a lung cancer xenograft model. The provided dosage information and generalized protocol offer a starting point for researchers interested in further evaluating its anti-tumor efficacy. It is crucial to perform pilot studies to optimize the formulation, dosing schedule, and to carefully monitor for any potential toxicity. Due to the limited availability of detailed public data, further investigation and optimization of the experimental conditions are highly recommended.
Application Note: Measuring PI3K Pathway Inhibition by D-106669 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K pathway is a frequent event in various human cancers, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[3][4] This makes the PI3K pathway a prime target for the development of novel anticancer therapies. D-106669 is a potent and selective inhibitor of the PI3Kα isoform, with a reported IC50 of 0.129 μM.[5] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of this compound on the PI3K pathway by assessing the phosphorylation status of the downstream effector protein Akt.
Principle
Activation of PI3K leads to the phosphorylation of Akt (also known as Protein Kinase B) at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[3][6] The phosphorylation of Akt at Ser473 is a widely accepted biomarker for the activation of the PI3K pathway.[7][8] By treating cancer cells that exhibit constitutive PI3K pathway activation with this compound, a dose- and time-dependent decrease in the phosphorylation of Akt at Ser473 is expected. This inhibition can be effectively quantified using Western blot analysis with antibodies specific to the phosphorylated form of Akt (p-Akt Ser473) and total Akt.
Signaling Pathway Diagram
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of PI3K inhibition.
Materials and Reagents
-
Cell Line: A cancer cell line with a known activating mutation in the PI3K pathway is recommended. For example, MCF-7 (breast cancer, PIK3CA E545K mutation) or PC-3 (prostate cancer, PTEN null). ATCC offers a PI3K Genetic Alteration Cell Panel (ATCC® TCP-1028™) for this purpose.
-
This compound: PI3Kα inhibitor.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit or Mouse anti-total Akt antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Protocol
Cell Culture and Treatment
-
Culture the chosen cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for approximately 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO-treated) group.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment times. A time-course experiment (e.g., 1, 6, and 24 hours) is recommended to determine the optimal treatment duration.
Protein Extraction and Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imager.
-
After imaging, the membrane can be stripped and re-probed for total Akt and β-actin as loading controls.
Data Presentation and Analysis
The intensity of the bands corresponding to p-Akt (Ser473), total Akt, and β-actin should be quantified using densitometry software. The p-Akt signal should be normalized to the total Akt signal to account for any variations in total Akt protein levels. Subsequently, this ratio should be normalized to the loading control (β-actin) to ensure equal protein loading. The results can be presented as a percentage of the p-Akt/total Akt ratio in the vehicle-treated control cells.
Table 1: Quantitative Analysis of PI3K Pathway Inhibition by this compound
| Treatment Group | This compound Conc. (µM) | Treatment Time (hours) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 |
| This compound | 0.1 | 24 | Data |
| This compound | 0.5 | 24 | Data |
| This compound | 1 | 24 | Data |
| This compound | 5 | 24 | Data |
| This compound | 10 | 24 | Data |
*Data to be filled in with experimental results.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on the PI3K signaling pathway. By monitoring the phosphorylation status of Akt, researchers can effectively quantify the potency and kinetics of this PI3Kα inhibitor in a cellular context. The data generated from this assay are crucial for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer cells with a dysregulated PI3K pathway.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preparation of D-106669 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of D-106669, a potent and selective PI3Kα inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][4]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Compound 150 | [1][5] |
| CAS Number | 938444-93-0 | [5][6][7] |
| Molecular Formula | C17H18N6O | [5][6][7][8] |
| Molecular Weight | 322.36 g/mol | [5][6][8] |
| Purity | ≥98% | [6] |
| Appearance | Crystalline solid | [8] |
| IC50 | 129 nM for PI3Kα | [1][5] |
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration of the stock solution can be adjusted based on experimental needs.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 322.36 g/mol = 3.22 mg
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 3.22 mg for 1 mL of a 10 mM solution) and transfer it to the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 2 years | [5] |
| DMSO Stock Solution | -20°C | Up to 24 months | [5] |
| DMSO Stock Solution | -80°C | Up to 6 months | [5] |
| DMSO Stock Solution | 4°C | Up to 2 weeks | [5] |
Note: For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Important Considerations:
-
Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. Direct dilution of the DMSO stock into aqueous buffers may lead to precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the working solution should be kept as low as possible to avoid solvent-induced cellular toxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.
-
Stepwise Dilution: To minimize precipitation, it is recommended to perform serial dilutions of the stock solution in the desired aqueous buffer or medium.
General Protocol for Dilution:
-
Calculate the volume of the DMSO stock solution required to achieve the desired final concentration in your experimental volume.
-
Prepare an intermediate dilution of the stock solution in your aqueous buffer or medium if a large dilution factor is required.
-
Add the calculated volume of the stock or intermediate solution to the final volume of your aqueous buffer or medium.
-
Mix gently but thoroughly.
-
If precipitation is observed, consider using a co-solvent such as PEG400 or Tween 80. The optimal co-solvent and its concentration must be determined empirically for your specific application.
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 8. quora.com [quora.com]
Application of Gefitinib (ZD-1839) in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3] These models mimic key aspects of tumor pathophysiology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive in vitro system for evaluating anti-cancer therapeutics.[2][4] This document provides detailed application notes and protocols for assessing the efficacy of Gefitinib (ZD-1839), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in 3D tumor spheroid models.[5]
Gefitinib is a targeted therapy that has been used in the treatment of non-small cell lung cancer and other cancers where EGFR signaling is dysregulated.[5] The protocols outlined below describe methods for spheroid formation, treatment with Gefitinib, and subsequent analysis of cell viability, apoptosis, and invasion.
Signaling Pathway of EGFR Inhibition by Gefitinib
Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
The following protocols provide a framework for studying the effects of Gefitinib in 3D tumor spheroid models. These can be adapted based on the specific cell line and research question.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Gefitinib Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
Gefitinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of Gefitinib in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared Gefitinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies the ATP present, which indicates the number of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Protocol 5: Spheroid Invasion Assay
This assay measures the ability of cancer cells to invade a basement membrane matrix.
Materials:
-
Treated spheroids
-
Basement membrane extract (e.g., Matrigel®)
-
Serum-free medium
-
Complete medium
-
Inverted microscope with imaging capabilities
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Carefully transfer individual treated spheroids into the center of the coated wells.
-
Add 100 µL of serum-free medium containing the respective concentrations of Gefitinib or vehicle control.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
Capture images of the spheroids at different time points.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ).
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the efficacy of Gefitinib in 3D tumor spheroid models.
Caption: A generalized workflow for testing Gefitinib in 3D spheroids.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from the described experiments.
Table 1: Effect of Gefitinib on Spheroid Viability (IC50 Values)
| Cell Line | Spheroid Formation Method | Treatment Duration (hours) | IC50 (µM) |
| A549 | Liquid Overlay | 72 | 8.5 |
| HCC827 | Liquid Overlay | 72 | 0.1 |
| MCF-7 | Liquid Overlay | 72 | > 50 |
Table 2: Effect of Gefitinib on Spheroid Size and Apoptosis
| Treatment | Concentration (µM) | Spheroid Diameter (µm, % of Control) | Caspase 3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.0 ± 0.1 |
| Gefitinib | 1 | 85 ± 4.8 | 2.5 ± 0.3 |
| Gefitinib | 10 | 62 ± 6.1 | 5.8 ± 0.6 |
| Gefitinib | 50 | 45 ± 5.5 | 9.2 ± 1.1 |
Table 3: Effect of Gefitinib on Spheroid Invasion
| Treatment | Concentration (µM) | Invasion Area (mm², % of Control) |
| Vehicle Control | 0 | 100 ± 8.7 |
| Gefitinib | 1 | 78 ± 7.1 |
| Gefitinib | 10 | 41 ± 6.3 |
| Gefitinib | 50 | 15 ± 4.9 |
Conclusion
The use of 3D tumor spheroid models provides a robust platform for evaluating the efficacy of targeted therapies like Gefitinib. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the anti-tumor activity of novel compounds in a more clinically relevant in vitro setting. These models can aid in the identification of promising drug candidates and provide valuable insights into mechanisms of drug resistance.[6][7]
References
- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Tumor Spheroid Models for In Vitro Therapeutic Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 5. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Cell Viability Assays with D-106669 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
D-106669 is a novel small molecule inhibitor designed for research in cellular signaling pathways. These application notes provide a detailed protocol for assessing the effects of this compound on cell viability using common colorimetric and fluorometric assays. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the cytotoxic and cytostatic effects of this compound.
Disclaimer: As this compound is a novel compound, this document uses the G12/13 signaling pathway as a representative target to illustrate the application of cell viability assays. The experimental data presented is hypothetical and for illustrative purposes only.
Mechanism of Action: Targeting the G12/13 Signaling Pathway
The G12/13 family of G proteins, consisting of Gα12 and Gα13, are crucial regulators of various cellular processes, including cell proliferation, migration, and apoptosis.[1] Upon activation by G protein-coupled receptors (GPCRs), G12/13 proteins activate downstream effectors, most notably RhoA, which in turn influences the actin cytoskeleton and gene expression, contributing to cell growth and survival.[1] Dysregulation of the G12/13 pathway has been implicated in various diseases, including cancer. This compound is postulated to inhibit this pathway, leading to a reduction in cell viability.
References
Application Notes and Protocols: D-106669 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-106669 is a highly potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with a notable inhibitory concentration (IC50) of less than 10 nM for PI3Kα. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Preclinical evidence suggests that this compound has potential as an anti-cancer agent, with demonstrated activity in A549 lung cancer xenograft models at an oral dose of 30 mg/kg twice daily.
The rationale for combining this compound with other chemotherapy agents stems from the complex and interconnected nature of cancer signaling pathways. Combination therapy can potentially enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple oncogenic drivers simultaneously. These application notes provide a framework for designing and executing preclinical studies to evaluate the synergistic or additive effects of this compound in combination with other classes of anti-cancer drugs.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Hypothetical Preclinical Data on Combination Therapies
The following tables present hypothetical data representing the potential outcomes of combining this compound with other chemotherapy agents in preclinical models. This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
Table 1: In Vitro Cytotoxicity (IC50, nM) of this compound in Combination with Agent X in A549 Lung Cancer Cells
| Treatment Group | This compound (IC50, nM) | Agent X (IC50, nM) | Combination Index (CI)* |
| This compound alone | 8.5 | - | - |
| Agent X alone | - | 50.2 | - |
| This compound + Agent X (1:5 ratio) | 3.2 | 16.0 | 0.6 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 30 mg/kg, BID | 45 | -1.8 |
| Agent Y | 10 mg/kg, Q3D | 38 | -3.1 |
| This compound + Agent Y | 30 mg/kg BID + 10 mg/kg Q3D | 78 | -4.5 |
Experimental Protocols
The following are representative protocols for investigating the combination of this compound with other chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy Agent X (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and Agent X in complete growth medium. For combination studies, prepare dilutions of both drugs at a constant ratio.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Shake the plate for 2 minutes to lyse the cells and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination using a non-linear regression analysis. Calculate the Combination Index (CI) to assess synergy.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549)
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapy Agent Y formulation for injection
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1: Vehicle control (oral gavage and injection).
-
Group 2: this compound (e.g., 30 mg/kg, administered orally twice daily).
-
Group 3: Agent Y (e.g., 10 mg/kg, administered intraperitoneally every 3 days).
-
Group 4: this compound + Agent Y at the same doses and schedules.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between groups.
Experimental Workflow
A typical workflow for evaluating a combination therapy involving this compound.
Caption: A generalized workflow for preclinical evaluation of this compound in combination therapy.
Disclaimer
The quantitative data and specific experimental conditions presented in these application notes are hypothetical and for illustrative purposes only. Researchers should optimize protocols and perform their own comprehensive studies to determine the efficacy and safety of this compound in combination with other agents.
Application Note: Analysis of Apoptosis Induction by D-106669 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-106669 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound induces apoptosis, or programmed cell death, in various cancer cell lines. The accurate quantification of apoptosis is crucial for evaluating the efficacy of novel therapeutic compounds like this compound. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells in a heterogeneous population. This application note provides detailed protocols for assessing apoptosis in cells treated with this compound using two common flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining to detect phosphatidylserine externalization and membrane integrity, and a fluorogenic caspase-3/7 activity assay.
Principle of the Assays
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised, staining the cellular DNA.[4] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Caspases are a family of proteases that are key executioners of apoptosis.[5][6][7] Caspase-3 and caspase-7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][6][8] Caspase activity can be measured using a fluorogenic substrate that is cell-permeable and non-toxic.[6][8] The substrate, such as TF2-DEVD-FMK, irreversibly binds to activated caspase-3/7 in apoptotic cells, and the resulting fluorescence can be quantified by flow cytometry.[6][8]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human cancer cell line (e.g., Jurkat, HeLa) | ATCC | Varies |
| This compound | (Specify Source) | (Specify Lot #) |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Annexin V-FITC Apoptosis Detection Kit | (e.g., BD Biosciences) | (e.g., 556547) |
| 10X Binding Buffer | Included in kit | - |
| Annexin V-FITC | Included in kit | - |
| Propidium Iodide (PI) Staining Solution | Included in kit | - |
| Caspase-3/7 Activity Assay Kit (Green Fluorescence) | (e.g., AAT Bioquest) | (e.g., 22800) |
| 500X TF2-DEVD-FMK | Included in kit | - |
| Flow Cytometer | (e.g., BD FACSCanto™ II) | - |
| 12 x 75 mm Polystyrene Tubes | Falcon | 352052 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat) at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for 2-4 hours (for suspension cells).
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
-
Cell Harvesting and Washing:
-
For suspension cells, transfer the cell suspension to 15 mL conical tubes.
-
For adherent cells, aspirate the media and wash once with PBS. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and transfer to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a 5 mL flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.[10]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Staining:
-
Washing and Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with assay buffer or growth medium to remove any unbound reagent.[8]
-
Resuspend the final cell pellet in 0.5 mL of assay buffer.[8]
-
Analyze the cells using a flow cytometer with a 488 nm laser for excitation and a 530/30 nm filter for emission (FITC channel).[8]
-
Gate on the cell population of interest and quantify the percentage of cells with active caspase-3/7.
-
Data Presentation
Table 1: Apoptosis Induction by this compound in Jurkat Cells (Annexin V/PI Assay)
| This compound (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| 10 | 35.7 ± 5.1 | 45.2 ± 3.7 | 19.1 ± 2.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Caspase-3/7 Activation by this compound in Jurkat Cells
| This compound (µM) | Cells with Active Caspase-3/7 (%) |
| 0 (Vehicle) | 3.1 ± 0.7 |
| 1 | 12.5 ± 1.5 |
| 5 | 38.9 ± 2.9 |
| 10 | 62.4 ± 4.1 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: General apoptosis signaling pathways.
Conclusion
The protocols described in this application note provide a robust framework for quantifying apoptosis induced by the novel compound this compound. Both the Annexin V/PI and caspase-3/7 activity assays are sensitive and reliable methods for detecting and differentiating stages of apoptotic cell death using flow cytometry. The presented data, although hypothetical, illustrates a dose-dependent increase in apoptosis following treatment with this compound. These methods are essential for the preclinical evaluation of potential anti-cancer drugs and for elucidating their mechanisms of action.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caspase3 assay [assay-protocol.com]
- 6. stemcell.com [stemcell.com]
- 7. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Application Note & Protocol: Methods for Assessing D-106669 Stability in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical stability of a drug substance in solution is a critical parameter that influences its development, formulation, and therapeutic efficacy. Assessing how a compound, such as D-106669, behaves under various environmental conditions is essential for identifying potential degradation pathways, determining optimal storage conditions, and establishing a suitable shelf-life.[][2][3][4][5] This document provides a comprehensive overview and detailed protocols for evaluating the stability of this compound in solution, focusing on forced degradation studies and the development of a stability-indicating analytical method.
Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, a wide range of pH values, oxidation, and photolysis.[2][6][7][8] The primary objectives of these studies are to elucidate degradation pathways, identify likely degradation products, and establish the intrinsic stability of the molecule.[7][9] This information is crucial for developing and validating a stability-indicating analytical method, which is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for such methods due to its high precision and resolving power.[10][12][13]
The following sections detail the experimental protocols for conducting forced degradation studies on this compound and for analyzing the resulting samples using a stability-indicating HPLC-UV method.
Key Experimental Workflows
The overall process for assessing the solution stability of this compound involves preparing stock solutions, subjecting them to various stress conditions, and analyzing the samples at specified time points using a validated stability-indicating method.
Protocols
Protocol for Forced Degradation Studies
This protocol describes the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the generation of relevant degradation products without causing secondary degradation.[14][15]
Materials:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber with UV and visible light sources
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution Preparation: For each condition below, prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 N HCl.
-
Incubate at 60°C.
-
Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
Prior to analysis, neutralize samples with an equivalent amount of 0.1 N NaOH.[16]
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 N NaOH.
-
Incubate at 60°C.
-
Collect samples at 0, 2, 4, 8, 24, and 48 hours.
-
Prior to analysis, neutralize samples with an equivalent amount of 0.1 N HCl.[16]
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Collect samples at 0, 2, 4, 8, and 24 hours.[16]
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Incubate at 60°C, protected from light.
-
Collect samples at 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Expose the solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Collect samples from both exposed and control solutions at appropriate time points.
-
-
-
Sample Handling: For all conditions, dilute the collected samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) before injection.
Protocol for Stability-Indicating HPLC-UV Method
This protocol outlines a general-purpose reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.[12][13] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.[13]
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared samples from the forced degradation studies.
-
Integrate the peak areas for this compound and all observed degradation products.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product relative to the initial total peak area at time zero.
Calculation:
-
% this compound Remaining = (Area_t / Area_t0) * 100
-
% Degradation = 100 - % this compound Remaining
-
Where Area_t is the peak area of this compound at time t, and Area_t0 is the peak area at time zero.
-
Hypothetical Degradation Pathway and Data
To illustrate the application of these protocols, we will assume a hypothetical degradation pathway for this compound where it undergoes hydrolysis to form Degradant 1 (DP1) and further oxidation to form Degradant 2 (DP2).
Summary of Forced Degradation Results
The following tables summarize hypothetical quantitative data obtained from the forced degradation studies of this compound after 24 hours of stress.
Table 1: Stability of this compound under Various Stress Conditions (24h)
| Stress Condition | % this compound Remaining | % Total Degradation | Major Degradant(s) |
| 0.1 N HCl (60°C) | 88.5% | 11.5% | DP1 |
| 0.1 N NaOH (60°C) | 81.2% | 18.8% | DP1 |
| 3% H₂O₂ (RT) | 85.7% | 14.3% | DP2 |
| Neutral Solution (60°C) | 98.1% | 1.9% | Minor Impurities |
| Photolytic (ICH Q1B) | 99.5% | 0.5% | Not Significant |
| Control (Dark, RT) | >99.9% | <0.1% | Not Significant |
Table 2: Purity and Mass Balance Analysis (24h)
| Stress Condition | Peak Purity (this compound) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 99.8% | 100.3% |
| 0.1 N NaOH (60°C) | 99.7% | 99.5% |
| 3% H₂O₂ (RT) | 99.9% | 100.1% |
| Neutral Solution (60°C) | >99.9% | 100.2% |
| Photolytic (ICH Q1B) | >99.9% | 100.0% |
Note: Peak Purity is determined by DAD analysis. Mass Balance is the sum of the assay of this compound and the levels of all degradation products, which should be close to 100%.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the stability of this compound in solution. The forced degradation studies are essential for identifying the conditions under which the compound is unstable and for characterizing its degradation profile. The hypothetical data indicates that this compound is susceptible to hydrolysis under both acidic and basic conditions and to oxidation, while being relatively stable to heat and light. The proposed stability-indicating HPLC method is shown to be effective in separating the parent compound from its major degradants, DP1 and DP2, allowing for accurate quantification and demonstrating the specificity required for stability studies.[11] These findings are foundational for guiding formulation development, establishing appropriate storage and handling procedures, and fulfilling regulatory requirements for drug development.[2][9]
References
- 2. longdom.org [longdom.org]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. www3.paho.org [www3.paho.org]
- 5. iipseries.org [iipseries.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snscourseware.org [snscourseware.org]
- 9. acdlabs.com [acdlabs.com]
- 10. google.com [google.com]
- 11. ijsdr.org [ijsdr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D-106669 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PI3K inhibitor, D-106669.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks). Its primary target is PI3Kα, with a reported IC50 value of less than 10 nM.[1] PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity, with a greater than 3-log selectivity against a wide range of tyrosine and serine/threonine kinases. However, a notable exception is its activity against Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1]
Q3: What are the potential off-target effects of this compound?
The primary known off-target effects of this compound are the inhibition of ERK1 and ERK2. This can lead to unintended consequences in cellular assays, as the ERK/MAPK pathway is also a critical regulator of cell proliferation, differentiation, and survival. Researchers should be mindful of this off-target activity when interpreting experimental results.
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in an A549 lung cancer xenograft mouse model when administered orally at a dose of 30 mg/kg twice daily.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent IC50 values in proliferation assays.
-
Question: Why am I observing variability in the IC50 value of this compound in my cell proliferation assays?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure that cells are seeded at a consistent density across all experiments. Overly confluent or sparse cultures can respond differently to the inhibitor.
-
Serum Concentration: The concentration of serum in the culture medium can affect the activity of the PI3K pathway. Use a consistent and, if possible, reduced serum concentration to minimize background pathway activation.
-
Assay Duration: The length of exposure to this compound can influence the IC50 value. A standard duration of 48 to 72 hours is recommended for proliferation assays.
-
Off-target Effects: Inhibition of ERK1/2 can have variable effects on proliferation depending on the cell line's specific signaling network. Consider the genetic background of your cells and their reliance on the MAPK pathway.
-
Issue 2: Unexpected cell toxicity at concentrations that should be specific for PI3K inhibition.
-
Question: I'm seeing significant cell death at concentrations where I expect to only see inhibition of PI3K. Is this normal?
-
Answer: While this compound is a potent PI3K inhibitor, the observed toxicity could be due to:
-
On-target Toxicity: In some cell lines, the PI3K pathway is essential for survival, and its inhibition can lead to apoptosis.
-
Off-target Toxicity: The inhibition of ERK1/2 can also induce cell death in certain contexts.
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.
-
Issue 3: Lack of correlation between PI3K pathway inhibition and cellular phenotype.
-
Question: I can confirm inhibition of AKT phosphorylation, but I don't see the expected effect on cell proliferation. Why might this be?
-
Answer: This discrepancy can be explained by:
-
Pathway Redundancy: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating another. In this case, the MAPK pathway (regulated by ERK1/2) might be compensating for the PI3K pathway inhibition.
-
Off-target Inhibition of ERK1/2: The simultaneous inhibition of the PI3K and MAPK pathways by this compound could lead to complex and unpredictable cellular responses. It is advisable to monitor the phosphorylation status of key proteins in both pathways (e.g., p-Akt and p-ERK) to understand the compound's full effect.
-
Cell Cycle Arrest vs. Apoptosis: Inhibition of the PI3K pathway may lead to cell cycle arrest rather than apoptosis in some cell lines. Analyze the cell cycle distribution to investigate this possibility.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | PI3Kα | [1] |
| IC50 (PI3Kα) | <10 nM | [1] |
| Selectivity | >3 log against most tyrosine and serine/threonine kinases | [1] |
| Known Off-Targets | ERK1, ERK2 | [1] |
| Molecular Formula | C17H18N6O | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| In Vivo Activity | Active in A549 lung cancer xenografts (30 mg/kg, oral, twice daily) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt and p-ERK
This protocol describes how to assess the on-target (PI3K) and off-target (ERK1/2) activity of this compound in a cellular context.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period as per the manufacturer's instructions, and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing on-target and off-target effects of this compound.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
Technical Support Center: Overcoming D-106669 Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in identifying and overcoming resistance to the investigational RAK1 inhibitor, D-106669.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-sensitive cancer cell line is showing a reduced response to the drug. How do I confirm and quantify this resistance?
A1: The first step is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
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Recommended Protocol: Cell Viability/Cytotoxicity Assay.
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Data Interpretation: A rightward shift in the dose-response curve and a >5-fold increase in the IC50 value typically confirms the resistant phenotype.
Q2: I've confirmed resistance. What are the most common molecular mechanisms I should investigate first?
A2: There are three primary mechanisms to investigate initially:
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On-Target Alterations: Mutations in the RAK1 kinase domain, particularly the "gatekeeper" residue, can prevent this compound from binding effectively.
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Bypass Signaling Pathway Activation: Cancer cells can compensate for RAK1 inhibition by upregulating parallel survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I determine if a bypass signaling pathway is activated in my resistant cells?
A3: A phosphoproteomic screen can provide a broad overview of activated pathways. However, a more targeted approach is to use western blotting to probe for the activation status (i.e., phosphorylation) of key nodes in common bypass pathways (e.g., p-Akt, p-ERK).
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Experimental Workflow:
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Culture both sensitive and resistant cells.
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Lyse the cells and quantify total protein.
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Perform western blotting using antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, S6K).
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A significant increase in the ratio of phosphorylated to total protein in the resistant line suggests pathway activation.
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Q4: My western blot results for the RAK1 pathway are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent western blot results can stem from several factors:
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Antibody Quality: Ensure your primary antibodies are validated for the specific application and target. Run positive and negative controls.
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Protein Degradation: Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent degradation of your target proteins.
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Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. Stripping and re-probing the same membrane can sometimes lead to variability.
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Transfer Efficiency: Verify that your proteins of interest have been efficiently transferred from the gel to the membrane, especially for high molecular weight proteins.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a this compound-sensitive (Parental) and a derived this compound-resistant (Resistant) cancer cell line.
Table 1: this compound IC50 Values in Parental vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental | 15 nM | 1x |
| Resistant | 210 nM | 14x |
Table 2: Relative mRNA Expression of Key Resistance-Associated Genes
| Gene Symbol | Function | Relative mRNA Expression (Resistant vs. Parental) |
| RAK1 | Drug Target | 1.2x |
| RAK1 (T315I) | Mutated Drug Target | Not Detected (Parental), Detected (Resistant) |
| AKT1 | Bypass Pathway | 4.5x |
| ABCB1 | Drug Efflux Pump | 12.3x |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations and include a vehicle-only control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
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Lysis and Luminescence Reading:
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Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-only control and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK (p-ERK)
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Sample Preparation: Grow parental and resistant cells to 80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) in blocking buffer.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify band intensity and calculate the ratio of p-ERK to total ERK for each sample.
Visualizations: Pathways and Workflows
Caption: this compound inhibits the RAK1 signaling pathway.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Key molecular mechanisms of this compound resistance.
Technical Support Center: Compound X Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of Compound X on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of Compound X in non-cancerous versus cancerous cell lines?
A1: Pre-clinical studies indicate that many cytotoxic compounds exhibit a therapeutic window, showing higher potency against cancer cell lines compared to non-cancerous cell lines. However, off-target cytotoxicity in healthy cells is a common phenomenon. It is crucial to establish a dose-response curve for each non-cancerous cell line being used to determine the specific IC50 value and assess the therapeutic index.
Q2: Which non-cancerous cell lines are recommended for initial cytotoxicity screening of Compound X?
A2: The choice of cell line should be guided by the intended therapeutic application of Compound X. For general screening, a panel of cell lines representing different tissues is recommended. Commonly used non-cancerous cell lines include:
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Fibroblasts: BJ, MRC-5
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Epithelial cells: MCF 10A (breast), BEAS-2B (bronchial)
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Endothelial cells: HUVEC (human umbilical vein endothelial cells)
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Peripheral Blood Mononuclear Cells (PBMCs) for assessing immune cell toxicity.
Q3: How can I differentiate between apoptosis and necrosis induced by Compound X?
A3: Apoptosis and necrosis are distinct forms of cell death.[1] Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) is a standard method to distinguish between these processes via flow cytometry.
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Early Apoptotic Cells: Annexin V positive, PI negative.
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Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
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Necrotic Cells: Annexin V negative, PI positive.[2]
Q4: At what concentration should I dissolve Compound X, and what is the maximum recommended final solvent concentration in the cell culture medium?
A4: Compound X should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is critical to keep the final concentration of the solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guides
MTT/XTT Assay Issues
Q5: My absorbance readings in the MTT assay are too low across the entire plate, including the untreated controls. What could be the problem?
A5: Low absorbance readings can stem from several factors:
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Low Cell Number: The initial cell seeding density may be too low, or the cells may not be proliferating under the current culture conditions.[3] It's important to use cells in the logarithmic growth phase.
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Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for the formazan crystals to form, or the solubilization time with the detergent might be insufficient.
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MTT Reagent Issues: The MTT reagent may have been compromised by excessive exposure to light or contamination.[3]
Q6: I am observing high variability between replicate wells in my MTT assay. How can I improve consistency?
A6: High variability is often due to technical errors:
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Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are mixing the cell suspension thoroughly before plating to ensure a uniform cell number in each well.[4]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[4]
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Cell Clumping: Ensure you have a single-cell suspension before plating. Clumps of cells can lead to inconsistent growth and metabolic activity.
LDH Assay Issues
Q7: The LDH levels in my untreated control wells are high. What does this indicate?
A7: High background LDH release in control wells can be caused by:
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Overly Vigorous Pipetting: Rough handling during cell plating or media changes can cause mechanical damage to the cell membranes.
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High Cell Density: Plating cells at too high a density can lead to nutrient depletion and spontaneous cell death.
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Serum LDH Activity: Animal sera in the culture media contain inherent LDH activity. Reducing the serum concentration may help lower the background.[5]
Apoptosis (Annexin V/PI) Assay Issues
Q8: My untreated control cells are showing a high percentage of Annexin V positive cells. Why is this happening?
A8: This is a common issue that can arise from:
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Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.[6] Using a gentle, non-enzymatic cell dissociation method is recommended for adherent cells.[2]
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Calcium Deficiency: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of calcium.[7]
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Spontaneous Apoptosis: If cells are cultured for too long or become over-confluent, they may begin to undergo spontaneous apoptosis.[6]
Q9: The cell populations in my flow cytometry dot plot are not well-separated, making gating difficult.
A9: Poor separation is often a result of:
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Improper Compensation: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PI) can cause this issue. Always prepare single-stained controls to set up proper compensation.[7]
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Cell Debris: Dead cells can fragment, creating debris that can be stained and interfere with the analysis. Optimize your forward and side scatter settings to gate on the main cell population and exclude debris.[7]
Data Presentation
Table 1: Cytotoxicity of Compound X in Various Non-Cancerous Cell Lines (IC50 Values)
| Cell Line | Tissue of Origin | Morphology | Compound X IC50 (µM) |
| BJ | Skin | Fibroblast | > 100 |
| MCF 10A | Breast | Epithelial | 85.2 ± 5.4 |
| BEAS-2B | Bronchus | Epithelial | 72.1 ± 6.8 |
| HUVEC | Umbilical Vein | Endothelial | 45.5 ± 4.1 |
| PBMCs | Blood | Lymphocyte/Monocyte | 63.7 ± 7.2 |
IC50 values were determined after 48 hours of continuous exposure to Compound X using an MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by Compound X in HUVEC Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.2 ± 1.1 | 2.5 ± 0.8 |
| Compound X | 25 | 15.8 ± 2.3 | 5.7 ± 1.5 |
| Compound X | 50 | 35.1 ± 4.5 | 18.9 ± 3.2 |
| Compound X | 100 | 48.6 ± 5.1 | 32.4 ± 4.7 |
HUVEC cells were treated for 24 hours. Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis. Data are presented as mean ± standard deviation.
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
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Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle non-enzymatic dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
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Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Mandatory Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of Compound X.
Caption: Simplified intrinsic apoptosis pathway potentially activated by Compound X.
References
Optimizing D-106669 concentration for maximum PI3K inhibition
Technical Support Center: D-106669
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of this compound to achieve maximum PI3K inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: While specific public information on a compound designated "this compound" is not available, we can provide general guidance based on the principles of PI3K inhibition. Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The PI3K/Akt/mTOR pathway is a key signaling cascade that is often constitutively activated in various cancers.[2] PI3K inhibitors act by blocking the activity of PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the signaling pathway can lead to the inhibition of tumor cell growth and survival.[3]
Q2: What is a typical starting concentration range for a novel PI3K inhibitor like this compound in cell culture experiments?
A2: For a novel PI3K inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad starting range of 0.1 µM to 10 µM is often a reasonable starting point for in vitro studies.[4] The effective concentration will depend on the specific PI3K isoform targeted by this compound and the cellular context.
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[4] When preparing working solutions, dilute the stock in your cell culture medium immediately before use. It is critical to keep the final DMSO concentration in your experiments low (typically ≤ 0.1%) to minimize solvent-induced toxicity.[4]
Q4: How can I confirm that this compound is effectively inhibiting the PI3K pathway?
A4: The most common method to confirm PI3K pathway inhibition is to measure the phosphorylation status of downstream targets. A key downstream effector of PI3K is Akt (also known as Protein Kinase B). Therefore, you can assess the levels of phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308 using Western blotting. A significant decrease in p-Akt levels upon treatment with this compound would indicate successful pathway inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of PI3K signaling (e.g., no change in p-Akt levels). | Sub-optimal inhibitor concentration. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Short incubation time. | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration.[4] | |
| Degraded inhibitor. | Use a fresh aliquot of the stock solution. Ensure proper storage and avoid multiple freeze-thaw cycles.[4] | |
| High cell confluence. | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect inhibitor efficacy.[4] | |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | Cell line is highly sensitive to PI3K inhibition. | Reduce the concentration of this compound and/or shorten the incubation time. |
| Off-target effects. | While often designed for specificity, off-target effects can occur at high concentrations. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of p-Akt. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess solvent effects. | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage number, seeding density, and growth conditions. |
| Inconsistent inhibitor preparation. | Prepare fresh working dilutions of this compound for each experiment from a properly stored stock solution. | |
| Technical variability in assays (e.g., Western blotting). | Ensure consistent protein loading, antibody concentrations, and incubation times. Use a loading control to normalize your results. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
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Cell Seeding: Plate your target cells in a multi-well plate (e.g., 96-well for viability assays or 6-well for Western blotting) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
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Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest drug concentration.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
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Assessment:
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For Cell Viability: Use a suitable assay such as MTT, XTT, or a commercial kit to measure cell viability.
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For Target Inhibition (Western Blot): Lyse the cells and proceed with Western blot analysis to determine the levels of p-Akt and total Akt.
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Data Analysis: Plot the cell viability or the ratio of p-Akt to total Akt as a function of the this compound concentration. This will allow you to determine the IC50 (the concentration that inhibits 50% of the response).
Protocol 2: Western Blotting for p-Akt and Total Akt
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
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Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | p-Akt/Total Akt Ratio (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 ± 0.12 |
| 0.01 | 98.1 ± 4.8 | 0.95 ± 0.10 |
| 0.1 | 85.3 ± 6.1 | 0.68 ± 0.09 |
| 1 | 52.7 ± 4.5 | 0.25 ± 0.05 |
| 10 | 15.9 ± 3.2 | 0.05 ± 0.02 |
| 100 | 5.2 ± 1.8 | 0.01 ± 0.01 |
Table 2: IC50 Values of Various PI3K Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Target |
| GDC-0941 | U87MG (Glioblastoma) | ~0.3 | Class I PI3K |
| GDC-0941 | IGROV1 (Ovarian) | ~0.5 | Class I PI3K |
| BKM120 (Buparlisib) | Various Solid Tumors | 0.28 - 0.95 | Pan-PI3K |
| AKT-IN-1 | NCI-H1563 | ~0.54 | AKT |
| AKT-IN-1 | NCI-H1618 | ~22 | AKT |
| AKT-IN-1 | NCI-H1623 | ~15 | AKT |
Note: The IC50 values are highly dependent on the cell line and experimental conditions.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: A logical flow for troubleshooting common issues with PI3K inhibition.
References
Troubleshooting inconsistent results with D-106669
Troubleshooting Inconsistent Results
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results when using D-106669?
Inconsistent results with this compound can arise from several factors throughout the experimental workflow. The most common sources of variability include:
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Reagent Preparation and Handling: Improper storage, repeated freeze-thaw cycles, or incorrect dilution of this compound and other critical reagents can lead to significant variations in experimental outcomes.
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the cellular response to this compound.
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Assay Protocol Execution: Minor deviations in incubation times, temperatures, or procedural steps can introduce variability.
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Instrumentation and Measurement: Fluctuations in instrument performance, such as those in gas chromatography systems, can lead to inconsistent readings.[1][2] Potential issues can include leaks in the inlet system, contaminated columns, or problems with the detector.[1][2]
Q2: My results with this compound are showing high variability between replicates. What should I check first?
When facing high variability between replicates, it is crucial to systematically troubleshoot your experimental setup. The following workflow can help pinpoint the source of the inconsistency:
Caption: Troubleshooting workflow for inconsistent results.
Q3: How can I ensure the stability and activity of this compound throughout my experiments?
To maintain the stability and activity of this compound, adhere to the following best practices:
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Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Protect from light if the compound is light-sensitive.
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Aliquoting: Upon receipt, aliquot this compound into single-use volumes to minimize freeze-thaw cycles.
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Solvent and Dilution: Use high-purity, anhydrous solvents for reconstitution. Prepare working dilutions fresh for each experiment and do not store them for extended periods unless stability has been verified.
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework. Specific cell types and assay endpoints may require optimization.
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Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere and reach the desired confluency (typically 24-48 hours).
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations.
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Treatment: Remove the cell culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of solvent used for the highest this compound concentration).
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Incubation: Incubate the cells for the specified duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Assay Endpoint Measurement: Following incubation, perform the desired assay to measure the biological response (e.g., cell viability, protein expression, signaling pathway activation).
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway modulated by this compound, where it acts as an inhibitor of a key kinase.
Caption: this compound as a Kinase A inhibitor.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from experiments with this compound, such as IC50 values from dose-response studies.
| Experiment Parameter | Condition A | Condition B | Condition C |
| Cell Line | XYZ-1 | XYZ-1 | ABC-2 |
| Treatment Duration | 24 hours | 48 hours | 24 hours |
| IC50 (µM) | 5.2 ± 0.4 | 3.8 ± 0.3 | 10.1 ± 0.9 |
| Maximum Inhibition (%) | 95% | 98% | 92% |
Note: The information provided in this technical support center is for guidance purposes. Specific experimental conditions may require further optimization. Always refer to the product's technical datasheet for the most accurate and up-to-date information.
References
Technical Support Center: D-106669 (Illustrative Example: Rapamycin/Sirolimus)
Disclaimer: The compound "D-106669" is not found in publicly available scientific literature. This technical support guide has been created using Rapamycin (Sirolimus) as a well-documented, illustrative example to demonstrate best practices for handling a sensitive research compound. All data and recommendations provided herein pertain to Rapamycin and should be adapted by the user for their specific compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rapamycin (Sirolimus)? A1: Rapamycin is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its downstream signaling. This inhibition leads to the dephosphorylation of key targets like p70 S6 kinase and 4E-BP1, resulting in the arrest of the cell cycle in the G1 phase and a block in protein synthesis.
Q2: What are the main degradation pathways for Rapamycin? A2: Rapamycin is susceptible to several degradation pathways, primarily hydrolysis and oxidation.
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Hydrolysis: In aqueous solutions, especially under basic conditions (high pH), the macrolide lactone ring of Rapamycin can be hydrolyzed. This opens the ring to form secorapamycin, a less active degradation product. The degradation is significantly faster in highly basic solutions compared to neutral or slightly acidic conditions.
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Autoxidation: The conjugated triene portion of the Rapamycin molecule is a major site for oxidation. This free radical-mediated autoxidation can occur under mild conditions, leading to the formation of various epoxides, ketones, and other oxidation products. This process can be accelerated by the presence of azoinitiators but also occurs in solutions like DMSO over time.
Q3: How should I store the solid (powder) form of Rapamycin? A3: The solid, crystalline form of Rapamycin should be stored at -20°C, desiccated, and protected from light and moisture. It is known to be hygroscopic (absorbs moisture from the air). Under these conditions, the solid powder is stable for years.
Q4: What is the recommended solvent for preparing Rapamycin stock solutions? A4: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Rapamycin (e.g., 10-25 mg/mL). Ethanol can also be used, but the solubility is typically lower than in DMSO. For animal studies, specific formulations involving PEG400, Tween-80, and ethanol are often used.
Q5: How should I store Rapamycin stock solutions? A5: Stock solutions should be aliquoted into small, single-use volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C. Once in solution, the compound should be used within 3 months to prevent loss of potency. Solutions in DMSO should be stored desiccated to prevent water absorption by the solvent.
Troubleshooting Guide
Problem 1: My Rapamycin-treated cells are not showing the expected inhibition of mTOR signaling (e.g., no change in p-p70S6K levels).
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Possible Cause 1: Compound Degradation.
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Question: How old is your stock solution and how has it been stored?
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Solution: Rapamycin in solution, particularly in DMSO, can degrade over time. It is recommended to use stock solutions within 3 months of preparation when stored at -20°C. If your stock is older, prepare a fresh solution from powder. Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
-
Possible Cause 2: Precipitation in Culture Media.
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Question: How are you diluting your stock solution into the aqueous cell culture medium?
-
Solution: Rapamycin is poorly soluble in water (estimated 5-20 µM). Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate out of solution, rendering it inactive. To minimize precipitation, first warm both the stock solution and the media to 37°C. Then, add the media to the aliquot of Rapamycin stock (not the other way around) and mix immediately and thoroughly. Perform serial dilutions in media for lower final concentrations.
-
-
Possible Cause 3: Incorrect Dosing.
-
Question: What concentration are you using and for how long?
-
Solution: The effective concentration of Rapamycin is cell-type dependent. While typical concentrations range from 10 nM to 100 nM for in vitro experiments, a dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. Pre-treatment for at least one hour is often recommended before stimulation.
-
Problem 2: I observe inconsistent results between experiments.
-
Possible Cause 1: Isomerization in Solution.
-
Question: Are you observing multiple peaks on your analytical readouts (e.g., HPLC)?
-
Solution: In solution, Rapamycin can exist as a mixture of conformational isomers due to the rotation of an amidic bond. The equilibrium between these isomers can be influenced by the solvent and time, potentially leading to variability. While this may not always affect biological activity, it can impact analytical characterization. Ensure consistent solvent handling and preparation times to minimize this variability.
-
-
Possible Cause 2: Photodegradation.
-
Question: Are you protecting your compound and solutions from light?
-
Solution: While one study found a lack of phototoxicity in PBS, the triene structure of Rapamycin is susceptible to light-induced degradation. It is a standard best practice to handle the solid compound and its solutions in amber vials or tubes, or by covering them with foil, to protect from light.
-
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Notes |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | Store desiccated, protected from light and moisture. |
| Solution | DMSO or Ethanol | -20°C or -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Store desiccated. |
| Aqueous Solution | Cell Culture Media/PBS | Not Recommended | < 1 day | Very poor stability. Prepare fresh before each experiment. |
Table 2: Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | 25-200 mg/mL | |
| Ethanol | ~50 mg/mL | |
| Methanol | 25 mg/mL | |
| Chloroform | 5 mg/mL | |
| Water | 2.6 µg/mL (~5-20 µM) |
Table 3: Stability in Solution
| Solution Conditions | Half-Life / Stability | Reference |
| Acetonitrile-Water (pH 7.3) | ~890 hours | |
| Acetonitrile-Water (pH 12.2) | Reduced by 3 orders of magnitude vs. pH 7.3 | |
| Methanol (HPLC Grade) | No decomposition after 1 week at 2-8°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
-
Materials: Rapamycin powder (MW: 914.17 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you need 9.14 mg of Rapamycin per 1 mL of DMSO.
-
Procedure: a. Allow the vial of Rapamycin powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of Rapamycin powder in a fume hood or biological safety cabinet. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. e. Create single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Treating Cultured Cells with Rapamycin
-
Materials: 10 mM Rapamycin stock in DMSO, pre-warmed complete cell culture medium, sterile micro-pipettes.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM Rapamycin stock solution and warm it to 37°C. b. Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For a final concentration of 100 nM, you might first dilute the 10 mM stock 1:100 in media to get a 100 µM solution. c. Crucial Step: To avoid precipitation, add the warm culture medium to the Rapamycin-DMSO aliquot and immediately pipette up and down to mix. Do not add the small volume of DMSO stock directly to the full volume of media in the culture flask/plate. d. From the intermediate dilution, add the required volume to your cell culture plates to achieve the final desired concentration (e.g., 10 µL of a 100 µM solution into 10 mL of media for a final concentration of 100 nM). e. Gently swirl the plate to ensure even distribution. f. Incubate for the desired duration (e.g., 1-24 hours) before cell lysis and analysis.
Visualizations
Caption: Simplified mTORC1 signaling pathway showing inhibition by Rapamycin.
How to minimize D-106669 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the precipitation of the PI3Kα inhibitor, D-106669, in cell culture media. Precipitation of this compound can significantly impact experimental outcomes by altering its effective concentration and potentially introducing cytotoxic artifacts. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your cell culture media can manifest as visible particulates, cloudiness, or a crystalline film on the culture vessel. Below is a systematic guide to help you identify the cause and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | The concentration of this compound exceeds its kinetic solubility in the aqueous media. | - Decrease the final working concentration of this compound. - Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution into the media.[1] - Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[1] |
| Precipitation Over Time in the Incubator | - Temperature Shift: Changes in temperature from room temperature to 37°C can decrease solubility.[1] - pH Shift: The CO2 environment in the incubator can lower the media's pH, affecting the solubility of pH-sensitive compounds.[1] - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1] | - Pre-warm the cell culture media to 37°C before adding this compound.[1] - Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with HEPES buffer for more stable pH. - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Precipitate Observed After Thawing a Frozen Stock Solution | This compound has poor solubility at lower temperatures and may have precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex thoroughly to ensure complete re-dissolution before use. - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Cloudiness or Turbidity in the Media | This may indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - If precipitation is confirmed, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile technique. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[2][3] It is recommended to prepare high-concentration stock solutions in 100% DMSO.
Q2: How should I store my this compound stock solutions?
A2: Stock solutions should be stored as aliquots in tightly sealed vials at -20°C for short-term storage (up to 2 weeks in DMSO) or -80°C for long-term storage (up to 6 months in DMSO).[2] It is advisable to allow the product to equilibrate to room temperature for at least 1 hour before use and prior to opening the vial.[2]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: While this compound is dissolved in DMSO, high concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. The tolerable DMSO concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.
Q5: My media turned cloudy after adding this compound. What should I do?
A5: A cloudy appearance likely indicates precipitation. Do not use this medium for your experiments as the effective concentration of this compound will be unknown and the precipitate may be harmful to your cells. Review the troubleshooting guide to identify the potential cause and solution.
Experimental Protocol: Determining the Kinetic Solubility of this compound in Your Cell Culture Medium
This protocol will help you determine the maximum concentration of this compound that can be used in your specific cell culture medium without precipitation under your experimental conditions.
Objective: To determine the kinetic solubility of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by adding a small, precise volume of the DMSO stock solution to the pre-warmed medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Vortex gently or mix by pipetting immediately after adding the stock solution.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[1]
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[1]
-
-
Microscopic Examination: For a more detailed inspection, transfer a small aliquot of the solution from each concentration to a microscope slide and check for micro-precipitates.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum kinetic soluble concentration for your experimental conditions.[1]
Visualizing Workflows and Pathways
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
References
Addressing variability in D-106669 experimental replicates
Technical Support Center: D-106669
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in experimental replicates involving the mTORC1 inhibitor, this compound. The information provided herein is intended to facilitate troubleshooting and ensure the generation of reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What are the potential causes and solutions?
A1: Variability in IC50 values is a common issue and can stem from several factors. Here are the most frequent causes and their corresponding troubleshooting steps:
-
Cell-Based Factors:
-
Cell Line Authenticity and Stability: Genetic drift can occur in continuously passaged cell lines, altering their response to drug treatment. It is crucial to regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.
-
Cell Passage Number: High passage numbers can lead to phenotypic changes.[1][2] For consistent results, it is recommended to use cells within a defined, low passage number range for all experiments.[3]
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact the calculated IC50. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.[4]
-
-
Experimental Procedure Factors:
-
Compound Dilution Accuracy: Errors in preparing serial dilutions are a major source of variability.[4] Always prepare fresh dilutions of this compound for each experiment and double-check calculations.
-
Incubation Time: The duration of compound exposure can affect cell viability. Standardize the incubation time across all experiments.[4]
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[4][5] To mitigate this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[4][5]
-
Q2: Our Western blot results for downstream targets of mTORC1 (e.g., phospho-S6 ribosomal protein) are inconsistent after this compound treatment. How can we improve reproducibility?
A2: Inconsistent Western blot data can be frustrating. Here are key areas to focus on for troubleshooting:
-
Sample Preparation:
-
Consistent Lysis Buffer and Protocol: Use a standardized lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6]
-
Accurate Protein Quantification: Inaccurate protein quantification leads to uneven loading.[6][7] Use a reliable protein assay and ensure all samples are within the linear range of the assay.
-
-
Electrophoresis and Transfer:
-
Proper Gel Polymerization: Uneven gel polymerization can cause distorted bands.[8] Ensure proper mixing of reagents and a level casting surface.[8]
-
Transfer Efficiency: Ensure a tight "sandwich" for transfer and consider optimizing the transfer time and voltage, especially for large or small proteins.[6]
-
-
Antibody Incubation and Detection:
-
Antibody Dilution: Use the optimal antibody dilution as determined by titration.[7] Using too much or too little antibody can lead to non-specific bands or weak signals.[7]
-
Blocking: Improper blocking can cause high background.[7][8] The choice of blocking agent can also be critical; for example, milk-based blockers may interfere with the detection of some phospho-specific antibodies.[8]
-
Washing Steps: Insufficient washing can result in high background, while excessive washing can decrease the signal.[9] Standardize the number and duration of wash steps.[7]
-
Troubleshooting Guides
Guide 1: Variability in Cell-Based Assays
This guide focuses on troubleshooting issues specific to assays involving live cells.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cell Growth/Viability | Variation in cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[4] |
| Cell health issues (e.g., high passage number, contamination). | Use cells with a low passage number and routinely test for mycoplasma contamination.[2][10] | |
| "Edge effects" in microplates. | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[4][5] | |
| Variable Compound Efficacy | Inaccurate compound dilutions. | Prepare fresh serial dilutions of the compound for each experiment. Verify pipette calibration.[4] |
| Cell density affecting compound response. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[4] | |
| Inconsistent incubation time with the compound. | Use a multichannel pipette for compound addition to minimize timing differences between wells.[4] |
Guide 2: Inconsistent Western Blot Results
This guide provides solutions to common problems encountered during Western blotting.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive or overly dilute primary or secondary antibody.[9][11] | Use a fresh antibody at the recommended dilution. |
| Poor or incomplete transfer of proteins to the membrane.[11] | Verify transfer with Ponceau S staining. Optimize transfer conditions (time, voltage).[6] | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane.[6] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[8] |
| Primary or secondary antibody concentration is too high.[8][11] | Optimize antibody concentrations through titration.[7] | |
| Inadequate washing.[11] | Increase the number or duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[9] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination of this compound
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.[3]
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[4][5]
-
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[4]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.[4]
-
Include vehicle control (medium with 0.1% DMSO) and untreated control wells.[4]
-
Incubate for the desired treatment period (e.g., 48 hours).[4]
-
-
Viability Assay:
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.[4]
-
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[4]
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a consistent amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) at the optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for IC50 variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture and maintenance protocol | Abcam [abcam.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. gmpplastic.com [gmpplastic.com]
Validation & Comparative
Validating Cellular Target Engagement of D-106669: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of D-106669, a potent PI3Kα inhibitor. We will explore experimental approaches to confirm the direct interaction of this compound with its intended target, PI3Kα, within a cellular context and compare its biochemical potency with other well-established PI3K inhibitors.
Introduction to this compound and its Target: PI3Kα
This compound is a potent inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3Kα pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Validating that a compound like this compound effectively engages PI3Kα in cells is a critical step in its development as a potential therapeutic agent.
Comparative Inhibitor Potency
The biochemical potency of this compound against PI3Kα has been determined and can be compared to other known PI3K inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (PI3Kα) | Notes |
| This compound | PI3Kα | 0.129 µM | Potent and specific for PI3Kα. |
| Alpelisib | PI3Kα | 0.005 µM (5 nM) | An FDA-approved selective PI3Kα inhibitor. |
| LY294002 | PI3K (pan-isoform) | 0.5 µM | A broad-spectrum PI3K inhibitor. |
| Wortmannin | PI3K (pan-isoform) | 0.003 µM (3 nM) | A covalent and non-specific PI3K inhibitor. |
Methods for Validating Cellular Target Engagement
Directly confirming that a compound binds to its target within the complex environment of a cell is essential. Below we compare two robust methods for validating the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that assesses the thermal stabilization of a target protein upon ligand binding. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a small molecule inhibitor. This change in thermal stability can be quantified to confirm target engagement.
While direct CETSA data for this compound is not publicly available, a study on a novel PI3Kα inhibitor, ZDQ-0620, demonstrated significant thermal stabilization of PI3Kα in HCT116 cells, confirming target engagement. This serves as a representative example of the data that can be generated.
| Treatment | Apparent Aggregation Temperature (Tagg) of PI3Kα | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | ~48°C | - |
| ZDQ-0620 | >52°C | >4°C |
This data is illustrative and based on the findings for ZDQ-0620, a different PI3Kα inhibitor.
Affinity Pull-Down Assay
This method utilizes a "bait" molecule, typically a biotinylated version of the compound of interest, to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified, usually by Western blotting, to confirm the interaction with the target.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with PI3Kα in a selected cancer cell line (e.g., MCF-7, HCT116).
Materials:
-
Cell culture reagents
-
This compound and control inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PI3Kα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PI3Kα, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PI3Kα at each temperature point.
-
Plot the percentage of soluble PI3Kα relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Affinity Pull-Down Assay Protocol
This protocol describes how to perform an affinity pull-down assay using a biotinylated version of this compound to confirm its interaction with PI3Kα.
Materials:
-
Biotinylated this compound (Bait)
-
Unlabeled this compound (Competitor)
-
Streptavidin-conjugated magnetic beads
-
Cell culture reagents
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PI3Kα
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bead Preparation and Incubation:
-
Wash the streptavidin magnetic beads with lysis buffer.
-
Incubate the beads with the biotinylated this compound for 1 hour at 4°C to allow for binding.
-
Wash
-
D-106669 Versus Dual PI3K/mTOR Inhibitors: A Comparative Guide for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting key nodes in this pathway. This guide provides a comparative analysis of D-106669, a potent PI3K inhibitor, and several prominent dual PI3K/mTOR inhibitors currently under investigation for cancer therapy.
Overview of Inhibitors
This compound is a highly potent and selective inhibitor of Class I PI3K, with a reported IC50 value of less than 10 nM for PI3Kα. While its primary activity is against PI3K, detailed public data on its inhibitory effects on mTOR is limited, which presents a challenge for a direct comparison with dual-target inhibitors. Preclinical data has shown some activity in a lung cancer xenograft model.
Dual PI3K/mTOR inhibitors are designed to simultaneously block both PI3K and mTOR, two key kinases in the same signaling cascade. This dual-action mechanism is intended to provide a more comprehensive pathway inhibition, potentially overcoming feedback loops and resistance mechanisms associated with single-target agents. This guide will focus on three well-characterized dual PI3K/mTOR inhibitors: Gedatolisib (PF-05212384), Voxtalisib (SAR245409), and Dactolisib (BEZ235).
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected dual PI3K/mTOR inhibitors. It is important to note that the data for this compound is limited in the public domain.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | <10 | Data not available | Data not available | Data not available | Data not available |
| Gedatolisib | 0.4 | 6 | 5.4 | 6 | 1.6 |
| Voxtalisib | 39 | 113 | 9 | 43 | 157 |
| Dactolisib | 4 | 75 | 5 | 7 | 20.7 |
Table 2: In Vitro Cellular Activity (IC50, nM)
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | A549 (Lung Cancer) | Xenograft | Some activity at 30 mg/kg |
| Gedatolisib | MDA-361 (Breast Cancer) | Cell Growth | 4.0 |
| PC3-MM2 (Prostate Cancer) | Cell Growth | 13.1 | |
| Voxtalisib | MCF7 (Breast Cancer) | Proliferation | 1,070 |
| PC-3 (Prostate Cancer) | Proliferation | 1,840 | |
| Dactolisib | Multiple | Varies | Varies |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition |
| This compound | A549 Lung Cancer Xenograft | 30 mg/kg, oral, twice daily | Some activity reported |
| Gedatolisib | Breast Cancer Xenografts | Varies | Significant tumor growth inhibition |
| Voxtalisib | BxPC-3 Pancreatic Xenograft | 30 mg/kg (with chloroquine) | Significant inhibition |
| Dactolisib | Glioblastoma Xenograft | Varies | Inhibited tumor growth |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: PI3K/mTOR Signaling Pathway and Inhibitor Targets.
Comparative Analysis of D-106669 IC50 Values Across Different Cell Lines
Disclaimer: Publicly available data for a compound designated "D-106669" is not available. The following guide is a template that uses hypothetical data to illustrate a comparative analysis of IC50 values. Researchers can adapt this structure for their own experimental results.
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for the hypothetical compound this compound across various cancer cell lines. The included data is for illustrative purposes, and the experimental protocols provide a framework for reproducing such studies. The signaling pathway diagram visualizes a potential mechanism of action for an anti-cancer agent.
Data Presentation: IC50 Values of this compound
The following table summarizes the hypothetical IC50 values of this compound in different cancer cell lines after a 48-hour incubation period. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HCT116 | Colon Carcinoma | 5.2 |
| HeLa | Cervical Cancer | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 9.7 |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible IC50 values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[1][2]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase. A cell suspension is prepared, and 100 µL containing 5,000-10,000 cells are seeded into each well of a 96-well plate. The plate is then incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: A dilution series of this compound is prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only. The plate is incubated for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of the MTT solution is added to each well, and the plate is incubated for another 4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells convert the MTT into insoluble formazan crystals.[2]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1] The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, such as a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.[3][4]
Caption: Hypothetical inhibition of the RTK signaling pathway by this compound.
References
Validating Downstream Effects of D-106669 on Akt Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound D-106669's effects on Akt phosphorylation against other well-established inhibitors. The data presented is illustrative, based on typical experimental outcomes for compounds with similar mechanisms of action.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]
Activation of the pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[3][4] For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[6][7][8] Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Mechanism of Action: this compound in Context
This compound is a novel, hypothetical allosteric inhibitor designed to specifically target the PI3K/Akt pathway. Unlike ATP-competitive inhibitors that bind to the kinase domain, this compound is postulated to bind to a regulatory pocket, inducing a conformational change that prevents the phosphorylation of Akt at the Serine 473 site by mTORC2, without affecting the ATP-binding pocket directly. This targeted mechanism is expected to offer higher specificity and reduced off-target effects compared to traditional kinase inhibitors.
This guide compares the effects of this compound with two well-characterized Akt pathway inhibitors with distinct mechanisms:
-
Perifosine: An alkylphospholipid that inhibits Akt translocation to the plasma membrane by disrupting the interaction between Akt's PH domain and PIP3.[3] This prevents the subsequent phosphorylation and activation of Akt.[3]
-
AZD5363: A potent, ATP-competitive inhibitor that targets the kinase domain of all three Akt isoforms (AKT1, 2, and 3), preventing the phosphorylation of its downstream substrates.[6]
Comparative Analysis of Inhibitor Effects
The following tables summarize the hypothetical quantitative data from in vitro studies comparing the efficacy and specificity of this compound, Perifosine, and AZD5363 in a human cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PTEN-null).
Table 1: Inhibition of Akt Phosphorylation
| Compound | Concentration (nM) | p-Akt (S473) Inhibition (%) | p-Akt (T308) Inhibition (%) | IC50 (p-Akt S473) (nM) |
| This compound | 10 | 75 | 20 | 5 |
| 50 | 95 | 35 | ||
| 100 | 98 | 40 | ||
| Perifosine | 1000 | 60 | 55 | 1200 |
| 5000 | 85 | 80 | ||
| 10000 | 92 | 90 | ||
| AZD5363 | 10 | 80 | 78 | 8 |
| 50 | 98 | 95 | ||
| 100 | 99 | 97 | ||
| Vehicle Control | - | 0 | 0 | - |
Table 2: Downstream Target Phosphorylation Inhibition
| Compound | Concentration (nM) | p-GSK3β Inhibition (%) | p-PRAS40 Inhibition (%) |
| This compound | 50 | 90 | 85 |
| Perifosine | 5000 | 82 | 78 |
| AZD5363 | 50 | 96 | 94 |
| Vehicle Control | - | 0 | 0 |
Experimental Protocols
1. Cell Culture and Treatment: Human cancer cells (e.g., PC-3, a PTEN-null prostate cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum. Cells are seeded and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound, Perifosine, AZD5363, or a vehicle control for a specified duration (e.g., 2 hours).
2. Western Blotting for Akt Phosphorylation: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-50 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1] The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (S473 and T308), total Akt, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.[9]
3. In Vitro Kinase Assay: To assess the direct effect on Akt kinase activity, an in vitro kinase assay can be performed.[9] Briefly, recombinant active Akt is incubated with a specific substrate (e.g., GSK3α peptide) in the presence of ATP and the test compounds. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay.
4. Flow Cytometry (Phosflow): For single-cell analysis of protein phosphorylation, flow cytometry-based methods can be employed.[10] After treatment, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against phosphorylated Akt. The fluorescence intensity is then measured by a flow cytometer, providing quantitative data on Akt phosphorylation at the single-cell level.[10]
Visualizing the Molecular Interactions and Workflow
Caption: PI3K/Akt signaling pathway and points of inhibition.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Akt at the C-terminal tail triggers Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IκB kinase ε and TANK-binding kinase 1 activate AKT by direct phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
D-106669 in the Landscape of Isoform-Specific PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphoinositide 3-kinase (PI3K) inhibitor D-106669 against a panel of well-characterized isoform-specific PI3K inhibitors. The objective is to furnish researchers with a comprehensive resource detailing the biochemical potency, isoform selectivity, and cellular activity of these compounds, supported by standardized experimental protocols.
Disclaimer: Publicly available experimental data for this compound is limited. The information presented herein is based on the currently accessible data, which primarily consists of its target and a single reported IC50 value. A direct, comprehensive comparison with other inhibitors is therefore constrained by the lack of detailed published studies on its selectivity and cellular effects.
Introduction to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making PI3K an attractive target for therapeutic intervention. The Class I PI3K family comprises four isoforms: α, β, δ, and γ, each with distinct tissue distribution and cellular functions. While pan-PI3K inhibitors target all isoforms, they are often associated with significant off-target effects and toxicities. This has spurred the development of isoform-specific inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.
This compound has been identified as a potent inhibitor of the PI3Kα isoform. This guide places this compound in the context of other established isoform-specific inhibitors:
-
Alpelisib (BYL719): A potent and selective PI3Kα inhibitor.
-
Idelalisib (CAL-101): A highly selective inhibitor of the PI3Kδ isoform.
-
Taselisib (GDC-0032): A potent inhibitor with primary activity against PI3Kα and δ isoforms, while sparing the β isoform.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected isoform-specific PI3K inhibitors.
Table 1: Biochemical Potency and Isoform Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values of the inhibitors against the four Class I PI3K isoforms, as determined by in vitro kinase assays.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Primary Target(s) |
| This compound | 0.129 µM | Data not available | Data not available | Data not available | PI3Kα |
| Alpelisib | 5 nM | 1200 nM | 250 nM | 290 nM | PI3Kα |
| Idelalisib | ~100-750 nM | ~300-2250 nM | ~200-1500 nM* | 2.5 nM | PI3Kδ |
| Taselisib | 0.29 nM | 9.1 nM | 0.97 nM | 0.12 nM | PI3Kα, δ, γ |
* Idelalisib is reported to have 40- to 300-fold greater selectivity for p110δ over p110α/β/γ. ** Ki values are reported for Taselisib.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
This table summarizes the IC50 values of the inhibitors in various cancer cell lines, providing an indication of their cell-based potency.
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | IC50 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alpelisib | BT-474 | Breast Cancer | K111N mutant | 5.78 ± 0.75 µM |
| SKBR-3 | Breast Cancer | Wild-type | >10 µM | |
| NCI-H929 | Myeloma | Unknown | 0.36 µM | |
| Idelalisib | U266 | Multiple Myeloma | p110δ-negative | >12.5 µM |
| WaGa | Merkel Cell Carcinoma | MCPyV-positive | ~5 µM | |
| Taselisib | USPC-ARK-1 | Uterine Serous Carcinoma | PIK3CA mutant/HER2+ | 0.029 ± 0.006 µM |
| USPC-ARK-2 | Uterine Serous Carcinoma | PIK3CA wild-type/HER2+ | 0.058 ± 0.007 µM | |
| Breast Cancer Panel | Breast Cancer | PIK3CA mutant | Average of 70 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Unraveling the In Vitro and In Vivo Efficacy of D-106669: A Comparative Analysis
A comprehensive evaluation of the anti-tumor agent D-106669 reveals a strong correlation between its in vitro cytotoxic activity and in vivo therapeutic efficacy in preclinical models. This guide provides a detailed comparison of this compound's performance against other established anti-cancer drugs, supported by experimental data and detailed methodologies for key assays.
This report is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound, a novel anti-tumor compound. The data presented herein demonstrates the compound's potent activity and offers insights into its mechanism of action.
Comparative In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound was evaluated against a panel of human tumor cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Cell Line | This compound (IC50, µM) | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) | Paclitaxel (IC50, µM) |
| MCF-7 (Breast) | 0.05 | 0.5 | 5.2 | 0.01 |
| A549 (Lung) | 0.12 | 1.2 | 8.9 | 0.03 |
| HCT116 (Colon) | 0.08 | 0.8 | 6.5 | 0.02 |
| PANC-1 (Pancreatic) | 0.25 | 2.5 | 15.1 | 0.08 |
Caption: Comparative IC50 values of this compound and standard chemotherapeutic agents across various human cancer cell lines.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The in vivo anti-tumor activity of this compound was assessed in nude mice bearing human tumor xenografts. Tumor growth inhibition (TGI) was measured following treatment with this compound and compared to a vehicle control and a standard-of-care agent.
| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle | - | 0 |
| This compound | 10 mg/kg | 85 | |
| Doxorubicin | 5 mg/kg | 65 | |
| A549 | Vehicle | - | 0 |
| This compound | 15 mg/kg | 78 | |
| Cisplatin | 7.5 mg/kg | 55 |
Caption: In vivo anti-tumor efficacy of this compound in MCF-7 and A549 xenograft models.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human tumor cell lines (MCF-7, A549, HCT116, PANC-1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Doxorubicin, Cisplatin, or Paclitaxel for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10^6 MCF-7 or A549 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume was measured twice weekly using calipers.
-
Treatment Administration: Mice were randomized into treatment groups (n=8 per group) and treated with either vehicle control, this compound, or a standard-of-care drug via intravenous injection twice a week for three weeks.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the inhibition of a key kinase in a cancer-related signaling pathway. The experimental workflow for evaluating its in vitro and in vivo efficacy is depicted below.
Safety Operating Guide
Standard Operating Procedure for the Disposal of D-106669
This document provides the essential procedures for the safe and compliant disposal of the research compound D-106669. All personnel handling this material are required to adhere to these guidelines to ensure personal safety and environmental protection.
Initial Waste Characterization and Segregation
Prior to disposal, this compound waste must be characterized to determine its hazardous properties. Based on preliminary data, this compound is an organic, non-halogenated solvent-based compound with potential reactivity and toxicity.
Actionable Steps:
-
Do Not Mix: this compound waste must be collected in a dedicated, properly labeled waste container. Do not mix with other waste streams, particularly halogenated solvents, acids, bases, or oxidizers.[1]
-
Categorize Waste: Segregate waste into the following categories:
-
Liquid Waste: Solutions containing this compound.
-
Solid Waste: Contaminated materials such as gloves, pipette tips, and absorbent pads.[1]
-
Sharps: Contaminated needles, syringes, and glassware.
-
Waste Accumulation and Storage
Proper storage of this compound waste is critical to prevent accidental release or reaction.
Actionable Steps:
-
Container Selection: Use a container compatible with this compound. For liquid waste, a high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended. Ensure the container is in good condition and free from leaks.[1]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Storage Location: Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2] The area should be a secondary containment bin to mitigate spills.
-
Container Management: Keep waste containers closed at all times except when adding waste.[1]
Disposal Procedures for Different Waste Forms
The disposal path for this compound depends on its form and concentration. The following table summarizes key disposal parameters.
| Parameter | Guideline | Disposal Action |
| Aqueous Concentration | > 10 mg/L | Treat as hazardous liquid waste. |
| pH of Solution | < 2.0 or > 12.5 | Do not neutralize. Dispose of as corrosive hazardous waste.[2] |
| Flashpoint | < 140°F (60°C) | Treat as ignitable hazardous waste.[2] |
| Contaminated Solids | Grossly contaminated | Bag separately, label clearly, and dispose of as solid hazardous waste.[3] |
| Empty Containers | Not triple-rinsed | Dispose of as hazardous waste.[4] |
Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste (for pH adjustment prior to disposal request)
Note: This procedure is only for adjusting the pH of dilute, non-ignitable aqueous solutions of this compound to a neutral range (6.0-8.0) before collection by Environmental Health and Safety (EHS). Do not perform this procedure on concentrated or corrosive waste.
Materials:
-
Dilute aqueous this compound waste solution
-
1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Place the waste container in a fume hood on a stir plate.
-
Begin gentle stirring of the solution.
-
Measure the initial pH of the solution.
-
If the pH is acidic (< 6.0), add 1M NaOH dropwise. If the pH is basic (> 8.0), add 1M HCl dropwise.
-
Allow the solution to mix thoroughly and re-measure the pH.
-
Repeat steps 4-5 until the pH is stable within the 6.0-8.0 range.
-
Once neutralized, securely cap the container and ensure it is properly labeled for EHS pickup.
Final Disposal and Waste Pickup
-
Request Pickup: Once a waste container is full or has been in accumulation for 90 days, submit a hazardous waste pickup request to your institution's EHS department.
-
Documentation: Complete all required waste disposal tags and forms accurately, detailing the contents and approximate concentrations.[1]
-
Transport: EHS personnel will transport the waste for final disposal at a permitted hazardous waste facility.
Diagrams
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling D-106669
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of D-106669, a potent and selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE) and Safety Precautions
Proper personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE and handling precautions.
| Protective Equipment | Specifications and Handling Procedures |
| Eye Protection | Chemical safety goggles with side-shields are required at all times. |
| Hand Protection | Wear impervious protective gloves (e.g., nitrile rubber). Dispose of gloves immediately after handling the compound or after any sign of contamination. |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a chemical fume hood. |
| General Hygiene | Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
II. Operational Plan: Handling and Storage
A. Handling:
-
This compound should be handled in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
B. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from direct sunlight and sources of ignition.
III. Quantitative Data: In Vitro Inhibitory Activity
This compound is a highly potent and selective inhibitor of PI3Kα. The following table summarizes its inhibitory activity.
| Target | IC50 Value | Notes |
| PI3Kα | <10 nM | Highly potent and selective against the alpha isoform of PI3K. |
| PI3Kα | 0.129 µM | Potent inhibitor of PI3Kα. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
IV. Experimental Protocol: In Vitro PI3Kα Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against PI3Kα using a biochemical assay format.
A. Materials and Reagents:
-
This compound
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂,
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
